4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Description
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.2ClH/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRDCMNGICGKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640999 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108983-83-1 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride molecular weight
An In-Depth Technical Guide to 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride
Introduction
This compound is a pivotal chemical entity within the landscape of pharmaceutical research and development. As a derivative of the piperazine class, its unique structural architecture, featuring a diphenylmethyl (benzhydryl) group, imparts specific pharmacological properties that make it a valuable precursor and intermediate in the synthesis of a wide array of therapeutic agents.[1] This compound is particularly significant in the development of drugs targeting the central nervous system (CNS), including treatments for neurological disorders such as anxiety and depression.[1]
The dihydrochloride salt form of this molecule is intentionally synthesized to enhance its aqueous solubility and stability, which are critical parameters for both laboratory handling and potential drug formulation.[1] Its favorable pharmacokinetic properties, such as improved absorption and distribution, further underscore its utility in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, applications, and handling protocols, designed for researchers, chemists, and professionals in the drug development sector.
Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental properties of this compound is essential for its effective application. These characteristics dictate its behavior in chemical reactions, its suitability for various analytical methods, and its handling and storage requirements.
Core Data Summary
The key quantitative and qualitative properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 369.33 g/mol | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂O·2HCl (or C₁₉H₂₆Cl₂N₂O) | [1][2] |
| CAS Number | 108983-83-1 | [1][2][3] |
| Appearance | White solid | [1] |
| Purity | Typically ≥96.5% (as determined by HPLC) | [1] |
| Storage Conditions | Store at ≤ -4°C in a tightly sealed container | [1] |
| IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | [2] |
| Synonyms | 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine dihydrochloride | [4][5] |
Molecular Structure
The structure of this compound is characterized by a central piperazine ring, substituted at the N1 position with a diphenylmethyl group and at the N4 position with a 2-hydroxyethyl chain. The two nitrogen atoms of the piperazine ring are protonated, forming a dihydrochloride salt.
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common route involves the condensation of a halogenated diphenyl methane intermediate with 1-piperazineethanol, followed by acidification.[5]
Synthetic Pathway Overview
The causality behind this pathway is logical and efficient. Benzhydrol (diphenyl carbinol) is an inexpensive starting material. Its hydroxyl group is a poor leaving group, so it is first converted to a halide (e.g., chloride) to create a highly reactive electrophilic center. This intermediate readily undergoes nucleophilic substitution by the secondary amine of 1-piperazineethanol. The final acidification step serves two purposes: it protonates the basic nitrogen atoms to form the stable dihydrochloride salt and facilitates purification by crystallization.[5]
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established synthesis methodologies.[5]
PART A: Synthesis of Benzhydryl Chloride (Intermediate)
-
Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve benzhydrol (1.0 eq) in an inert solvent like dichloromethane.
-
Reaction: At room temperature, slowly add a halogenating agent such as thionyl chloride (1.0 eq).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Remove the solvent under reduced pressure to yield an oily residue of benzhydryl chloride. This intermediate is typically used in the next step without further purification.
PART B: Condensation and Salt Formation
-
Reaction: Dissolve the benzhydryl chloride intermediate (1.0 eq) and 1-piperazineethanol (1.0-1.2 eq) in a suitable solvent.
-
Condensation: Stir the mixture, potentially with gentle heating, until TLC indicates the completion of the condensation reaction.
-
Acidification: Cool the reaction mixture and acidify it with a solution of hydrochloric acid (e.g., HCl in isopropanol) to a pH of ~1-2.
-
Crystallization: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry at a reduced temperature to maximize crystal formation.
-
Isolation: Collect the solid product by filtration, wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry it under vacuum.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a series of analytical tests are required. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.
Purity Assessment by HPLC
HPLC provides a quantitative measure of the compound's purity by separating it from any unreacted starting materials, byproducts, or degradation products. The choice of a C18 column (reverse-phase) is standard for molecules of this polarity, and a UV detector is effective due to the presence of chromophoric phenyl rings.
Protocol: Reverse-Phase HPLC Method
-
System: An HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Trifluoroacetic Acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a standard solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥96.5% is common for commercial-grade material.[1]
Structural Confirmation
While HPLC confirms purity, other spectroscopic methods are used to validate the chemical structure:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework, confirming the presence and connectivity of all protons and carbons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the parent free base and provides fragmentation patterns that can further verify the structure.
Caption: Standard analytical workflow for compound characterization.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile building block for more complex pharmaceutical agents.[1]
-
Intermediate for CNS Agents: Its core structure is found in numerous compounds investigated for neurological and psychiatric conditions. The diphenylmethyl moiety is a common feature in molecules that interact with neurotransmitter systems.[1]
-
Precursor to Antihistamines: The compound is structurally related to potent H1 receptor antagonists like Cetirizine. The synthesis of Cetirizine and its active enantiomer, Levocetirizine, involves intermediates that are chemically similar to this compound.[6]
-
Neuroscience Research Tool: Researchers use this molecule and its derivatives to probe the structure-activity relationships of piperazine-based compounds on various receptors and transporters in the brain.[1]
-
Analytical Standard: In analytical chemistry, it can be employed as a reference standard for the quantification of related compounds in complex matrices like biological fluids or pharmaceutical formulations.[1]
Safety and Handling Protocols
As with any laboratory chemical, proper safety precautions are mandatory. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general guidelines for related piperazine derivatives apply.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Respiratory Protection: In case of inadequate ventilation or when handling powder, use a government-approved respirator.[9]
-
Skin Protection: Wear a lab coat and ensure no skin is exposed.
Handling and Storage:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Static Discharge: Take precautionary measures against static discharges, especially when handling the powder.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended (≤ -4°C).[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[7]
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a foundational tool in modern medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and clear role as a pharmaceutical intermediate make it indispensable for the development of next-generation therapeutics, particularly in the challenging field of neuroscience. Adherence to rigorous analytical and safety protocols is paramount to harnessing its full potential responsibly and effectively.
References
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
-
This compound. Tianjin Fairtrade Biopharma Co.,Ltd.[Link]
-
4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. J&K Scientific.[Link]
-
Restricted Substance List. OEKO-TEX® ECO PASSPORT.[Link]
- Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
-
This compound cas no.108983-83-1. LookChem.[Link]
- Process for making n-(diphenylmethyl)piperazines.
-
Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed, National Library of Medicine.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.108983-83-1 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 4. China this compound- China Supplier [toocle.com]
- 5. CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology - Google Patents [patents.google.com]
- 6. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jwpharmlab.com [jwpharmlab.com]
An In-depth Technical Guide to 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, a versatile compound with significant applications in pharmaceutical research and development. We will delve into its chemical structure, synthesis, and key applications, offering field-proven insights for professionals in the field.
Core Compound Profile
This compound is a white solid chemical compound.[1] It is the dihydrochloride salt form of 4-(Diphenylmethyl)-1-piperazineethanol, which enhances its solubility and makes it a suitable candidate for various formulations in research and drug development.[1] This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders.[1]
Structural Elucidation
The molecular structure of this compound is characterized by a diphenylmethyl group attached to a piperazine ring, which in turn is substituted with an ethanol group. The dihydrochloride salt form indicates that two molecules of hydrogen chloride have reacted with the basic nitrogen atoms of the piperazine ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 108983-83-1 | [1][2] |
| Molecular Formula | C19H24N2O·2HCl | [1] |
| Molecular Weight | 369.33 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Purity | ≥ 96.5% (HPLC) | [1] |
| Storage Conditions | Store at ≤ -4 °C | [1] |
Synthesis and Manufacturing
A common method for synthesizing 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine involves using diphenyl carbinol as a starting material.[3] The process includes the following key steps:
-
Halogenation: Diphenyl carbinol is reacted with a halogenation reagent in an inert solvent to produce halogenated diphenyl methane.[3]
-
Condensation: The resulting halogenated diphenyl methane is condensed with piperazine ethanol in a specific solvent.[3]
-
Acidification: The product is then acidified with hydrochloric acid to yield the relatively pure 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine dihydrochloride.[3]
-
Purification: The dihydrochloride salt can be further purified by freeing it with an alkali to obtain the high-purity target compound.[3]
This method has been optimized to improve reaction processes and post-processing, reducing the need for high-toxicity solvents.[3]
Caption: General synthesis workflow for 4-(Diphenylmethyl)-1-piperazineethanol.
Applications in Research and Development
This compound is a versatile compound with several key applications in the pharmaceutical and scientific research fields.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly valuable in the development of medications for neurological disorders.[1] Its structural properties make it a candidate for studies aimed at developing new antidepressants.[4] Additionally, it serves as an important intermediate in the synthesis of the antihypertensive drug Manidipine.[3]
Neuroscience Research
In the field of neuroscience, this compound is utilized in studies concerning neurotransmitter systems.[1] This research helps in understanding the mechanisms of action for potential treatments for conditions like anxiety and depression.[1]
Analytical Chemistry
The compound is employed as a standard in various analytical methods.[1][4] This aids in the detection and quantification of related compounds in complex mixtures, which is crucial for quality control in research and manufacturing.[1][4]
Behavioral Studies
Researchers use this compound in animal models to investigate behavioral responses.[1][4] These studies provide valuable insights into the mechanisms of mood regulation and the effects of psychoactive substances.[1][4]
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically determined by HPLC.[1] A general protocol for this analysis is outlined below.
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
Newcrom R1 HPLC column or equivalent reverse-phase column[5]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid or formic acid to adjust the pH.[5] For Mass-Spec compatible applications, formic acid should be used.[5]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
HPLC System Setup:
-
Install the reverse-phase HPLC column (e.g., Newcrom R1).[5]
-
Set the column temperature.
-
Set the flow rate of the mobile phase.
-
Set the UV detector to an appropriate wavelength for detection.
-
-
Injection and Analysis: Inject the prepared sample solution into the HPLC system and run the analysis.
-
Data Interpretation: Analyze the resulting chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Wear a government-approved respirator.[6]
-
Use compatible chemical-resistant gloves.[6]
-
Wear chemical safety goggles.[6]
-
Work in a well-ventilated area or under a fume hood.[7]
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a dry, cool, and well-ventilated place.[8]
-
Store at a temperature of ≤ -4 °C for long-term stability.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
Safety and Toxicology
This compound and related piperazine compounds have associated hazards that require careful management.
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Can cause severe skin burns and eye damage.[7]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
-
High concentrations can be destructive to mucous membranes and the upper respiratory tract.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the skin with soap and copious amounts of water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]
-
Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician.[6][8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[8]
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Observe all federal, state, and local environmental regulations.[6]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its utility as a key building block in the synthesis of various therapeutic agents, particularly for neurological conditions, underscores its importance.[1] The dihydrochloride salt form offers advantages in terms of solubility and formulation.[1] A thorough understanding of its synthesis, properties, and safe handling procedures is essential for researchers and drug development professionals working with this versatile molecule. Future research may continue to explore its potential in novel drug discovery and as a tool for investigating complex biological systems.
References
-
4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. J&K Scientific. [Link]
-
This compound. PubChem. [Link]
- Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
-
Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. [Link]
-
1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). CAS Common Chemistry. [Link]
-
Analytical Methods for the determination of piperazine designer drugs in street samples. RSC Publishing. [Link]
-
1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). PubChem. [Link]
-
Separation of 1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Separation of 1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride biological activity
An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of this compound, a versatile chemical scaffold with significant applications in pharmaceutical research and development. While direct biological activity of the title compound is not extensively documented, its role as a pivotal intermediate in the synthesis of a wide array of pharmacologically active agents is well-established. This document delves into the synthetic utility of this compound and explores the biological activities of its key derivatives, which span central nervous system (CNS) and cardiovascular applications. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals actionable insights into leveraging this important chemical entity.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound (CAS: 108983-83-1), also known as 2-(4-benzhydrylpiperazin-1-yl)ethanol dihydrochloride, is a piperazine derivative recognized for its utility as a building block in the synthesis of more complex molecules.[1] The benzhydrylpiperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to the ability of its nitrogen atoms to serve as hydrogen bond acceptors, facilitating interactions with a variety of biological targets.[2] The dihydrochloride salt form of the title compound enhances its aqueous solubility, making it a convenient precursor for various synthetic transformations.[1]
While this compound is primarily valued as a synthetic intermediate, the pharmacological profiles of its derivatives are extensive and clinically relevant.[1][3] These derivatives have shown significant activity in modulating neurotransmitter systems and ion channels, leading to their investigation for a range of therapeutic applications, including neurological and cardiovascular disorders.[1][3][4] This guide will explore the synthetic pathways originating from 4-(Diphenylmethyl)-1-piperazineethanol and detail the biological activities of the resulting pharmacologically active compounds.
Synthetic Utility and Key Transformations
The strategic importance of 4-(Diphenylmethyl)-1-piperazineethanol lies in its readily modifiable structure. The ethanol group provides a reactive handle for further chemical elaboration, while the benzhydrylpiperazine core imparts foundational pharmacophoric features.
Synthesis of the Core Scaffold
The synthesis of 4-(Diphenylmethyl)-1-piperazineethanol is typically achieved through the condensation of 1-(2-hydroxyethyl)piperazine with a benzhydryl halide, such as chlorodiphenylmethane or benzhydryl bromide, in the presence of a base.[3]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 4-(Diphenylmethyl)-1-piperazineethanol
The following protocol provides a representative method for the synthesis of the parent compound.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
Benzhydryl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in DMF.[3]
-
With continuous stirring, add benzhydryl bromide (1 equivalent) to the mixture in a portion-wise manner.[3]
-
Allow the reaction to proceed at room temperature for 3-4 hours, monitoring completion by thin-layer chromatography.[3]
-
Upon completion, pour the reaction mixture into water.[3]
-
Extract the aqueous phase with diethyl ether.[3]
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic phase under reduced pressure to yield the crude product.[3]
-
The crude product can be further purified by column chromatography or recrystallization. For the dihydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.
Pharmacological Profiles of Key Derivatives
The true biological significance of this compound is realized through the pharmacological activities of its derivatives. The benzhydrylpiperazine scaffold has been incorporated into a multitude of compounds targeting various receptors and ion channels.
Central Nervous System (CNS) Activity
The piperazine moiety is a common feature in many centrally acting agents.[2] Derivatives of the title compound have been investigated for a range of CNS disorders.
-
Antidepressant and Anxiolytic Potential: Chlorinated analogs, such as 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol, are being explored for their potential in treating neurological and psychiatric disorders, including depression.[5][6] The structural properties of these compounds make them candidates for modulating neurotransmitter systems involved in mood regulation.[5]
-
Anticonvulsant Activity: A series of novel benzhydryl piperazine derivatives have been synthesized and evaluated for their anticonvulsant properties.[7] Certain derivatives showed promising anticonvulsant activity with low neurotoxicity in preclinical models.[7]
Cardiovascular Activity
A significant number of derivatives exhibit cardiovascular effects, often through the modulation of calcium channels.
-
Calcium Channel Blockade: The title compound serves as a precursor for the synthesis of Manidipine, a second-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[3] This indicates that the benzhydrylpiperazine core can be a key component of potent calcium channel antagonists. Molecular modeling studies on related diphenylmethoxypiperidine derivatives have shown interactions with the CaV1.1 calcium channel, suggesting a mechanism for their vasorelaxant effects.[7]
-
Inotropic and Vasodilatory Effects: A closely related compound, 4-(diphenylmethyl)-α-[(4-quinolinyloxy)methyl]-1-piperazineethanol, has demonstrated direct inotropic (affecting myocardial contraction) and vasodilatory effects in both in vitro and in vivo studies.[4]
Table 1: Summary of Biological Activities of Key Derivatives
| Derivative Class | Therapeutic Area | Reported Biological Activity | Mechanism of Action (where known) | Reference(s) |
| Chlorinated Benzhydrylpiperazines | CNS | Antidepressant, Anxiolytic | Modulation of neurotransmitter systems | [5],[6] |
| Substituted Benzhydrylpiperazines | CNS | Anticonvulsant | Not fully elucidated | [7] |
| Manidipine Precursor | Cardiovascular | Antihypertensive | Calcium Channel Blocker | [3] |
| Quinolinyloxy-substituted Derivatives | Cardiovascular | Positive Inotropic, Vasodilatory | Not fully elucidated | [4] |
Mechanistic Insights: Calcium Channel Modulation
A recurring theme in the pharmacology of 4-(Diphenylmethyl)-1-piperazineethanol derivatives is the modulation of L-type calcium channels, which are crucial in regulating cardiovascular function.
Caption: Mechanism of action for derivatives acting as L-type calcium channel blockers.
Experimental Protocol: Ex Vivo Aortic Ring Assay for Calcium Channel Blockade
This protocol is a standard method to assess the vasorelaxant properties of a compound, often indicative of calcium channel blocking activity.[3]
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rabbit or rat)
-
Organ bath system with Krebs-Henseleit solution
-
Gas mixture: 95% O₂ / 5% CO₂
-
High-potassium chloride (KCl) solution
-
Test compound (derivative of 4-(diphenylmethyl)-1-piperazineethanol)
-
Force transducer and data acquisition system
Procedure:
-
Mount the isolated aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed.[3]
-
Allow the tissue to equilibrate under a stable resting tension.[3]
-
Induce a sustained contraction by adding a high concentration of KCl to the bath. This depolarizes the cell membrane and opens voltage-gated calcium channels.[3]
-
Once a stable contraction plateau is achieved, add the test compound to the bath in a cumulative concentration-response manner.[3]
-
Record the relaxation of the aortic ring as a percentage of the KCl-induced contraction.[3]
-
Calculate the EC₅₀ (half-maximal effective concentration) for the test compound to quantify its vasorelaxant potency. A known calcium channel blocker, such as Verapamil, can be used as a positive control.[3]
Conclusion and Future Directions
This compound is a compound of significant interest to the medicinal chemistry community. While it may not possess potent intrinsic biological activity, its value as a versatile synthetic intermediate is undeniable. The diverse pharmacological profiles of its derivatives, ranging from CNS modulation to potent cardiovascular effects, highlight the importance of the benzhydrylpiperazine scaffold in drug design.
Future research should continue to explore the synthetic diversification of this core structure to develop novel therapeutic agents with improved efficacy and selectivity. The established links to calcium channel blockade and neurotransmitter system modulation provide a solid foundation for the rational design of next-generation pharmaceuticals for a host of unmet medical needs. This guide serves as a foundational resource for researchers aiming to harness the potential of this valuable chemical entity.
References
-
PubMed. (1990). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2009). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ijpsr.com [ijpsr.com]
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride solubility data
An In-Depth Technical Guide to the Solubility Assessment of 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride
Introduction
This compound is a piperazine derivative with applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents targeting the central nervous system.[1] As with any active pharmaceutical ingredient (API), its aqueous solubility is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties. Poor solubility can impede absorption, lead to low bioavailability, and create significant challenges during formulation development.[2][3][4][5] Conversely, the dihydrochloride salt form of this compound is specifically designed to enhance its solubility, a crucial attribute for effective drug delivery.[1]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. It moves beyond a simple listing of data to explain the causality behind experimental choices, grounding the methodologies in established scientific principles and regulatory standards.
Part 1: Physicochemical Profile and its Impact on Solubility
The inherent solubility of a compound is governed by its chemical structure and physical properties.[6] Understanding these characteristics is the first step in designing robust solubility studies.
The structure of 4-(Diphenylmethyl)-1-piperazineethanol features a bulky, non-polar diphenylmethyl group, which tends to decrease aqueous solubility, and a polar piperazineethanol moiety that improves it. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of the dihydrochloride salt. This salt form significantly increases the polarity of the molecule, generally leading to enhanced solubility in aqueous media compared to its free base form.
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O·2HCl | [1] |
| Molecular Weight | 369.33 g/mol | [1] |
| Appearance | White solid | [1] |
| CAS Number | 108983-83-1 | [1] |
| PubChem CID | 24720908 | [7] |
Part 2: Kinetic vs. Thermodynamic Solubility: A Conceptual Framework
In drug discovery and development, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic. The choice between these assessments depends on the stage of the research.[6][8]
-
Kinetic Solubility is a high-throughput measurement of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution after being added to an aqueous buffer.[3][6] This method is rapid and consumes minimal compound, making it ideal for the early discovery phase to quickly flag potential solubility issues.[8] However, because the compound starts from a high-energy dissolved state, it can form supersaturated solutions, potentially overestimating the true solubility.[9]
-
Thermodynamic (or Equilibrium) Solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[2][10] This is a more accurate and relevant measure for pre-formulation and development stages.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
Part 3: Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for Biopharmaceutics Classification System (BCS) studies.[11][12][13]
Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[9]
Materials:
-
This compound (solid powder)
-
pH buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[13]
-
Purified water
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 °C ± 1 °C)[14]
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
pH meter
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation: Prepare a set of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[13] Calibrate the pH meter before use.
-
Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of a specific buffer. Ensure there is undissolved solid material at the bottom of the vial.[9]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C. Agitate for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[10] The required time may be longer for poorly soluble compounds.[9]
-
pH Measurement: After equilibration, measure and record the final pH of the suspension to ensure it has not shifted significantly.[9]
-
Sample Collection & Filtration: Allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilution: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Replication: Perform the experiment in at least triplicate for each pH condition to ensure reproducibility.[13]
Data Analysis: The solubility is reported as the mean concentration (e.g., in µg/mL or µM) from the replicate measurements for each pH condition.
Kinetic Solubility (Nephelometric Assay)
This protocol outlines a high-throughput method suitable for early-stage screening.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound precipitates out of solution, the resulting particles will scatter light. A nephelometer measures this light scattering to determine the point of precipitation, which corresponds to the kinetic solubility.[6][15]
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Nephelometer or a plate reader with light-scattering capabilities
-
Automated liquid handler or multichannel pipettes
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.[15]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[15]
-
Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[3]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[15]
-
Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to increase significantly above the background is determined as the kinetic solubility.
Part 4: Analytical Quantification
Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method, assuming the compound has a suitable UV chromophore, which the diphenylmethyl group provides.[4][16] For greater sensitivity and selectivity, especially with complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[8][10]
A typical HPLC method would involve:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[10]
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound.
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.
Part 5: Regulatory Context and Data Interpretation
Solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies like the FDA and EMA to streamline drug approval.[5][17] Under ICH M9 guidelines, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12][13][14]
This 250 mL volume represents the amount of water a person typically drinks when taking a medication.[14] The pH range mimics the conditions of the gastrointestinal tract.[14] If this compound meets the criteria for high solubility (BCS Class I or III), it may be eligible for a biowaiver, potentially reducing the need for extensive in vivo bioequivalence studies.[12][14][18]
Conclusion
Determining the solubility of this compound is a multi-faceted process that is essential for its successful development as a pharmaceutical agent. While its dihydrochloride salt form is intended to improve aqueous solubility, this must be confirmed and quantified through rigorous experimental evaluation. By employing standardized protocols for both kinetic and thermodynamic solubility, researchers can generate reliable data to guide formulation strategies, predict in vivo behavior, and satisfy regulatory requirements. The choice of methodology—a rapid kinetic assay for early screening or the definitive shake-flask method for later-stage development—should be tailored to the specific scientific question at hand, ensuring that resources are used efficiently to advance promising therapeutic candidates.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Domainex. Thermodynamic Solubility Assay.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- BioDuro. ADME Solubility Assay.
- Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
- PubChem. This compound.
- Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- Chem-Impex. This compound.
- ResearchGate.
- ICH. (2019).
- Diaz, D. A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- European Medicines Agency (EMA). (2020).
- Evotec. Thermodynamic Solubility Assay.
- ECA Academy. (2016). FDA Guideline on Dissolution Testing.
- U.S. Food and Drug Administration (FDA).
- Sigma-Aldrich.
- U.S. Food and Drug Administration (FDA). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.
- Al-Gousous, J. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. evotec.com [evotec.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. admescope.com [admescope.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. FDA Guideline on Dissolution Testing - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
An In-depth Technical Guide to the Safe Handling of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, a chemical compound utilized in pharmaceutical research and development.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Chemical Identification and Properties
A foundational aspect of safe laboratory practice is the accurate identification of the chemical substance in use. This compound is a white solid that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its dihydrochloride salt form enhances its solubility, a crucial property for many research applications.[1]
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonym(s) | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | [3] |
| CAS Number | 108983-83-1 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₄N₂O · 2HCl | [1][2] |
| Molecular Weight | 369.33 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
Hazard Assessment and GHS Classification
Understanding the potential hazards associated with a chemical is paramount to implementing effective safety protocols. While a specific, comprehensive GHS classification for this compound is not uniformly available across all sources, data for closely related piperazine compounds provide essential guidance. The following hazards are associated with piperazine and its derivatives and should be considered when handling this compound.
GHS Hazard Statements for Related Piperazine Compounds:
-
H302: Harmful if swallowed.[5]
-
H314: Causes severe skin burns and eye damage.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
GHS Pictograms (representative for piperazine derivatives):
-
Corrosion: Indicates the potential for skin corrosion/burns and serious eye damage.
-
Exclamation Mark: Represents skin and eye irritation, skin sensitization, and respiratory tract irritation.
-
Health Hazard: Signifies potential for respiratory sensitization, carcinogenicity, reproductive toxicity, or target organ toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.
Engineering Controls
-
Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust particles.[8][9] The airflow of the fume hood should be verified before commencing work.[10]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8]
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[5][10] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[12] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[8][10] | Prevents skin contact, which can cause irritation or allergic reactions. Gloves should be inspected before use and disposed of properly after handling the chemical.[5] |
| Protective Clothing | A lab coat that covers the arms and closes in the front.[10] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | For situations with a high potential for dust generation, a NIOSH-approved particulate respirator may be necessary.[5] | Protects against inhalation of the powder, which may cause respiratory irritation or sensitization. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to laboratory safety.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[5][11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][13] Do not eat, drink, or smoke in areas where chemicals are handled.[13]
-
Grounding: For procedures that may generate static electricity, use non-sparking tools and ensure equipment is properly grounded to prevent ignition.[11]
-
Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[12][14]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and metals.[12]
-
Temperature: Store at or below -4°C for long-term stability, as recommended by some suppliers.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Spill, Exposure, and Waste Disposal Procedures
Preparedness for accidents is a critical component of a robust safety plan.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, prevent the further spread of the spill.[11]
-
Clean-up: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][13] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention.[5][7] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in clearly labeled, sealed containers.[5]
-
Regulations: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[15] Do not allow the product to enter drains.[5]
-
Method: A common disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[15]
Toxicological Information
While comprehensive toxicological data for this compound is limited, information on related piperazine compounds indicates potential for acute toxicity. For instance, Piperazine has an oral LD50 in rats of 2,600 mg/kg.[7] It is prudent to treat all new or poorly characterized compounds as potentially toxic.[8]
Conclusion
The safe handling of this compound necessitates a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's specific safety policies.
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Safety considerations for chemical reagents. (n.d.). Ampliqon.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Safety in the Handling of Laboratory Reagents. (n.d.). Kalstein EU.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- This compound. (n.d.). Chem-Impex.
- SAFETY DATA SHEET - Piperazine. (2025, January 2). Sigma-Aldrich.
- Safety Data Sheet. (2025, January 18). AA Blocks.
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine. (2025, December 18). Fisher Scientific.
- (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- This compound. (n.d.). PubChem.
- 1,4-Bis[(4-chlorophenyl)phenylmethyl]-piperazine dihydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- MATERIAL SAFETY DATA SHEET - Piperazin-2-one. (n.d.). J & W PharmLab, LLC.
- SAFETY DATA SHEET - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
- This compound cas no.108983-83-1. (n.d.). Guidechem.
- Cetirizine Related Compound B. (n.d.). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cetirizine,cetirizin | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.108983-83-1 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 5. aablocks.com [aablocks.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. jwpharmlab.com [jwpharmlab.com]
A Technical Guide to 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride: From Synthetic Keystone to a Scaffold for CNS Discovery
This guide provides an in-depth technical overview of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride for researchers, scientists, and professionals in drug development. We will delve into its established role as a crucial synthetic intermediate and explore its potential, leveraging structure-activity relationships from the broader class of diphenylmethylpiperazine derivatives, as a scaffold for discovering novel therapeutics targeting the central nervous system (CNS).
Core Compound Analysis: Properties and Significance
This compound is a piperazine derivative distinguished by a diphenylmethyl (benzhydryl) group. This structural motif is a cornerstone in medicinal chemistry, bestowing a unique combination of steric bulk and lipophilicity that facilitates passage across the blood-brain barrier and interaction with a variety of biological targets. The dihydrochloride salt form significantly enhances the compound's aqueous solubility, simplifying its handling and use in various synthetic and experimental protocols.[1]
While its primary and most documented application lies in the realm of chemical synthesis, the inherent properties of its core structure suggest a latent potential for direct pharmacological activity. The diphenylmethylpiperazine scaffold is a privileged structure in neuropharmacology, appearing in numerous CNS-active agents.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | [3] |
| CAS Number | 108983-83-1 | [1][3] |
| Molecular Formula | C₁₉H₂₄N₂O·2HCl | [1] |
| Molecular Weight | 369.33 g/mol | [1] |
| Appearance | White solid | [1] |
| Storage | ≤ -4 °C | [1] |
A closely related analog, 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride, is perhaps more widely known as a key intermediate in the synthesis of the second-generation antihistamine, Cetirizine.[4][5] The addition of a chlorine atom to one of the phenyl rings subtly alters the electronic properties and metabolic stability of the molecule, but the fundamental diphenylmethylpiperazine core remains. Understanding the applications of this chlorinated analog provides valuable context for the potential of the parent compound.
Primary Application: A Versatile Synthetic Intermediate
The most robust and field-proven application of this compound is as a precursor in multi-step organic syntheses. The ethanol moiety on the piperazine ring provides a reactive handle for further chemical elaboration, such as etherification or esterification, to build more complex molecules.
A prime example of its utility is in the synthesis of compounds analogous to Cetirizine, a potent H1 receptor antagonist. The synthesis involves the alkylation of the hydroxyl group of the ethanol side chain.
Workflow for Synthetic Elaboration:
Caption: Synthetic pathway from the parent alcohol to a Cetirizine analog.
Exemplary Synthetic Protocol (Analog Synthesis):
This protocol is based on established methods for Cetirizine synthesis and is provided for illustrative purposes.[6]
-
Deprotonation:
-
Dissolve 1 equivalent of 4-(Diphenylmethyl)-1-piperazineethanol in anhydrous tetrahydrofuran (THF).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1.1 equivalents of a strong base, such as potassium tert-butoxide, portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the potassium alkoxide intermediate.
-
-
Alkylation:
-
In a separate flask, dissolve 1.2 equivalents of sodium chloroacetate in a polar aprotic solvent like dimethylformamide (DMF).
-
Slowly add the solution of the potassium alkoxide intermediate to the sodium chloroacetate solution.
-
Heat the reaction mixture to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
-
Potential Research Applications: A Scaffold for CNS Drug Discovery
While its role as a synthetic intermediate is well-defined, the inherent structure of 4-(Diphenylmethyl)-1-piperazineethanol suggests its potential as a lead compound for CNS-related research. The broader family of diphenylmethylpiperazine and related piperazine derivatives has a rich history in neuropharmacology.[2][7]
Table 2: Pharmacological Activities of Structurally Related Piperazine Derivatives
| Compound Class | Known Targets/Activities | Potential Research Areas for 4-(Diphenylmethyl)-1-piperazineethanol | Reference |
| Diphenylmethylpiperazine | Amphetamine-like stimulant effects; potential delta-opioid receptor modulation. | Screening for stimulant properties, abuse potential, and opioid receptor binding. | [8] |
| Cinnarizine | Antihistamine (H1), dopamine D2 receptor antagonist, calcium channel blocker. | Investigation of antihistaminic, antidopaminergic, and calcium channel modulating effects. | [8] |
| Substituted Phenylpiperazines | Anxiolytic and antidepressant activity via modulation of serotonergic (5-HT) and GABAergic systems. | Screening in behavioral models of anxiety and depression; receptor binding assays for 5-HT and GABA-A receptors. | [9][10] |
| Complex Diphenylmethylpiperazine Ethanols | Inotropic and vasodilatory effects. | Evaluation of cardiovascular effects; screening for activity on cardiac ion channels. | [11] |
Hypothesized Mechanism of Action in the CNS:
Based on the pharmacology of its analogs, 4-(Diphenylmethyl)-1-piperazineethanol could potentially modulate monoaminergic signaling pathways. The diphenylmethyl moiety can facilitate binding to dopamine and serotonin transporters or receptors, while the piperazine core is a common feature in many 5-HT receptor ligands.
Caption: Hypothetical CNS signaling pathways modulated by the compound.
Proposed Experimental Workflow for CNS Activity Screening:
The causality behind this experimental design is to first establish binding affinity to key CNS targets and then to validate any findings in a functional cellular assay before moving to more complex behavioral models.
-
Primary Screening: Receptor Binding Assays
-
Objective: To determine if the compound binds to key serotonin and dopamine receptors.
-
Protocol:
-
Prepare cell membrane homogenates from cell lines expressing human recombinant receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂, D₃) or from rodent brain tissue.
-
Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]spiperone for D₂) and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC₅₀ values to determine the compound's binding affinity.
-
-
Self-Validation: The protocol must include positive controls (known ligands for the target receptor) and negative controls (no compound) to ensure the assay is performing correctly.
-
-
Secondary Screening: Functional Cellular Assays
-
Objective: To determine if binding to a receptor results in a functional response (agonism or antagonism).
-
Protocol (Example: cAMP Assay for Gᵢ-coupled 5-HT₁ₐ receptor):
-
Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Pre-treat the cells with forskolin to stimulate cyclic AMP (cAMP) production.
-
Add varying concentrations of the test compound. An agonist will inhibit forskolin-stimulated cAMP production.
-
To test for antagonism, co-incubate the compound with a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) and measure the extent to which it blocks the agonist's effect.
-
Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
-
-
Tertiary Screening: In Vivo Behavioral Models
-
Objective: To assess potential anxiolytic or antidepressant-like effects in rodents.
-
Protocols:
-
Anxiolytic Activity: Use the elevated plus-maze (EPM) or light-dark box test. Anxiolytic compounds typically increase the time spent in the open arms of the maze or the light chamber.
-
Antidepressant Activity: Use the forced swim test (FST) or tail suspension test (TST). Antidepressant compounds typically reduce the immobility time of the animals.
-
-
Methodology: Administer the compound via intraperitoneal (IP) or oral (PO) route at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the behavioral test. Include vehicle control and positive control (e.g., diazepam for anxiety, imipramine for depression) groups.
-
Conclusion and Future Directions
This compound is a compound with a dual identity. It is a well-established and valuable building block in synthetic chemistry, enabling the construction of complex pharmaceutical agents. Concurrently, its core diphenylmethylpiperazine structure, a privileged scaffold in neuropharmacology, strongly suggests a latent potential for direct biological activity within the CNS.
The true research value of this compound may lie in its use as a starting point for medicinal chemistry campaigns. By systematically modifying the ethanol side chain and the phenyl rings, researchers can generate a library of novel compounds for screening against various CNS targets. The protocols and hypothetical frameworks presented in this guide offer a scientifically grounded starting point for any researcher or drug development professional looking to unlock the full potential of this versatile chemical entity.
References
-
Sircar, I., Haleen, S. J., Burke, S. E., & Barth, H. (1992). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry, 35(23), 4442–4449. [Link]
-
ACS Publications. (n.d.). Synthesis and biological activity of 4-(diphenylmethyl)-.alpha.-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
-
American Chemical Society. (1992). Synthesis and biological activity of 4-(diphenylmethyl)-.alpha.-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compou. Journal of Medicinal Chemistry, 35(23), 4442-4449. Retrieved January 7, 2026, from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs (PhD Dissertation). Auburn University. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
MDPI. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]
- Google Patents. (n.d.). WO2013099048A1 - Diphenylmethyl piperazine derivative and pharmaceutical composition using same.
-
Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved January 7, 2026, from [Link]
-
Wiley Online Library. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Basic & Clinical Pharmacology & Toxicology. [Link]
- Google Patents. (n.d.). CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
- Google Patents. (n.d.). EP2019096A1 - Process for obtaining Cetirizine dihydrochloride.
-
CAS Common Chemistry. (n.d.). 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
-
GSRS. (n.d.). 4-((4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
PubMed. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1184-1194. [Link]
-
PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]
- 6. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]
- 7. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 8. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in neuroscience research
An In-Depth Technical Guide to 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride in Neuroscience Research
Authored by a Senior Application Scientist
Foreword: A Tool of Precision for Interrogating the Histaminergic System
In the intricate landscape of neuroscience research, the value of a chemical tool is defined by its precision and the clarity of its mechanism. This compound, while not a therapeutic agent in its own right, stands as a pivotal compound for researchers. Its primary significance lies in its role as a direct chemical precursor to Cetirizine, a widely-used second-generation antihistamine. This lineage provides a strong inferential basis for its primary pharmacological action: the antagonism of the Histamine H1 receptor.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound. It moves beyond a simple recitation of facts to offer a deeper, mechanistic exploration of its utility. We will delve into its core pharmacology, provide actionable experimental protocols for its characterization, and discuss the critical nuances of its application in neuroscience, particularly concerning its potential off-target effects and central nervous system bioavailability. This document is designed not as a rigid template, but as a strategic manual for the discerning scientist looking to leverage this compound to its fullest potential.
Chemical Identity and Physicochemical Properties
This compound is a piperazine derivative that is commercially available as a white solid.[1] The dihydrochloride salt form confers enhanced aqueous solubility, a crucial property for its use in a variety of experimental paradigms.[1]
| Property | Value | Source |
| IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | [2] |
| CAS Number | 108983-83-1 | [3] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O | [2] |
| Molecular Weight | 369.3 g/mol | [2] |
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The diphenylmethylpiperazine scaffold is a classic pharmacophore for H1 receptor antagonists.[4] Given that 4-(Diphenylmethyl)-1-piperazineethanol is a direct synthetic intermediate for the potent and selective H1 antagonist Cetirizine, its primary mechanism of action is confidently inferred to be the competitive antagonism of the Histamine H1 receptor.[5]
The Histamine H1 Receptor in the Central Nervous System
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway.[5][6] In the CNS, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project throughout the brain, modulating wakefulness, cognitive functions, and neuroinflammation. Antagonism of CNS H1 receptors is the primary mechanism behind the sedative effects of first-generation antihistamines.[7]
Signaling Pathway of the Histamine H1 Receptor
The binding of histamine to the H1 receptor initiates a conformational change that activates the associated Gq protein. This triggers a cascade of intracellular events, as depicted in the diagram below. Antagonists like this compound bind to the receptor but do not induce this conformational change, thereby blocking the effects of histamine.[6]
Potential for Off-Target Activity: A Critical Consideration
The piperazine scaffold, while a cornerstone of many H1 antagonists, is also present in a wide array of CNS-active compounds, including ligands for dopaminergic and serotonergic receptors.[1][8][9] Several studies on structurally related diphenylmethylpiperazine and arylpiperazine derivatives have demonstrated significant affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][8]
This promiscuity is a critical consideration for any researcher using this compound in a neuroscience context. While its primary target is likely the H1 receptor, the potential for confounding effects via modulation of dopamine and serotonin reuptake cannot be ignored. To date, direct binding studies of this compound at DAT and SERT have not been published. However, the affinities of related compounds warrant caution and necessitate appropriate control experiments.
| Compound Class | Target | Reported Affinity (Kᵢ or IC₅₀) | Source |
| Diphenylalkyl piperazine derivatives | Dopamine Transporter (DAT) | Nanomolar range | [1] |
| Chiral piperazine derivatives | Dopamine Transporter (DAT) | High affinity and selectivity | [8] |
| Arylpiperazine derivatives | Serotonin 1A (5-HT₁ₐ) Receptor | Nanomolar range | [9] |
Experimental Protocols for Pharmacological Characterization
To rigorously validate the H1 antagonist activity of this compound and to provide a framework for its use, the following gold-standard protocols are provided.
In Vitro Validation: Guinea Pig Ileum Contraction Assay
This classic bioassay provides a functional measure of H1 receptor antagonism. The smooth muscle of the guinea pig ileum contracts in response to histamine, and an antagonist will inhibit this contraction in a concentration-dependent manner.[10][11]
Methodology:
-
Tissue Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum is excised and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove contents, and 2-3 cm segments are prepared.[11]
-
Organ Bath Setup: The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂, 5% CO₂). One end of the tissue is attached to a fixed hook, and the other to an isotonic force transducer under a resting tension of 0.5-1.0 g.[10]
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.[10]
-
Histamine Concentration-Response Curve: A cumulative concentration-response curve for histamine (e.g., 1 nM to 10 µM) is generated to determine the EC₅₀ (the concentration that produces 50% of the maximum contraction).[10]
-
Antagonist Incubation: The tissue is washed, and after re-equilibration, a known concentration of this compound is added to the bath and allowed to incubate for a set period (e.g., 20-30 minutes).
-
Challenge with Histamine: The histamine concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the histamine concentration-response curve is quantified. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot. This value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.[12]
In Vivo Validation: Histamine-Induced Capillary Permeability Assay
This assay assesses the ability of an H1 antagonist to block histamine-induced increases in vascular permeability in a living animal.[4][13]
Methodology:
-
Animal Preparation: Male rats (e.g., Wistar, 200-250 g) are used.
-
Compound Administration: this compound is administered (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.
-
Dye Injection: After a set pre-treatment time (e.g., 30-60 minutes), Evans blue dye (e.g., 20 mg/kg), which binds to plasma albumin, is injected intravenously.[14]
-
Histamine Challenge: Immediately after the dye injection, a subplantar injection of histamine (e.g., 100 µL of 0.1% solution) is administered into one hind paw. The contralateral paw receives a saline injection as a control.
-
Permeability Assessment: After a specified time (e.g., 30 minutes), the animal is euthanized, and the paws are amputated. The amount of Evans blue dye that has extravasated into the paw tissue is quantified. This is typically done by extracting the dye from the tissue with a solvent (e.g., formamide) and measuring its absorbance spectrophotometrically (e.g., at 620 nm).
-
Data Analysis: The amount of dye extravasation in the histamine-treated paw is compared between the vehicle-treated and compound-treated groups. A dose-dependent inhibition of dye leakage indicates H1 antagonist activity.
Application in Neuroscience: A Methodological Perspective and Critical Caveats
While primarily an antihistamine, the modulation of the histaminergic system has significant implications for neuroscience research in areas such as sleep-wake cycles, cognition, and neuroinflammation.
Investigating the Role of Peripheral vs. Central H1 Receptors
A key question for any CNS researcher is whether a compound crosses the blood-brain barrier (BBB). This compound, as a precursor to Cetirizine, likely has limited CNS penetration. Cetirizine itself is a known substrate for P-glycoprotein, an efflux transporter at the BBB, which actively removes it from the brain.[11][15] This property is what makes Cetirizine a "non-sedating" antihistamine.
This probable low CNS penetration makes this compound an interesting tool. It can be used as a peripherally-restricted H1 antagonist to dissect the peripheral versus central effects of histamine. For example, in studies of systemic inflammation-induced cognitive changes, this compound could be used to block peripheral histamine effects without directly engaging central H1 receptors.
Hypothetical Workflow for Assessing CNS Effects
To rigorously assess any potential central effects and to account for its likely pharmacokinetic profile, the following experimental workflow is proposed for researchers wishing to explore its use in behavioral neuroscience.
Sources
- 1. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H1 antagonist - Wikipedia [en.wikipedia.org]
- 8. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine [pubmed.ncbi.nlm.nih.gov]
- 12. Cetirizine for allergic and dermatologic disorders :- Medznat [medznat.ru]
- 13. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSRS [m.jchem.ci.gsrs.ncats.io]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride
Introduction
4-(Diphenylmethyl)-1-piperazineethanol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antihistamines and agents targeting the central nervous system.[1] Its dihydrochloride salt form enhances solubility and stability, making it a preferred candidate for pharmaceutical formulations.[1] This document provides a comprehensive guide to the synthesis of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, detailing a reliable protocol, the rationale behind the experimental choices, and methods for characterization. The synthesis is primarily achieved through the N-alkylation of 1-piperazineethanol with a suitable diphenylmethyl halide.[2]
The protocol described herein is designed to be a self-validating system, with clear benchmarks for reaction progress and product purity. By understanding the causality behind each step, researchers can better troubleshoot and adapt the procedure for their specific needs.
Overall Reaction Scheme
The synthesis is a two-step process starting from the commercially available diphenylmethanol. The first step involves the conversion of diphenylmethanol to chlorodiphenylmethane, which is a more reactive electrophile for the subsequent N-alkylation reaction. The second step is the nucleophilic substitution reaction between chlorodiphenylmethane and 1-piperazineethanol, followed by the formation of the dihydrochloride salt.
Sources
Application Notes and Protocols for the Use of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in Cell Culture
Introduction: Unveiling the Potential of a Histamine H1 Receptor Antagonist
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is a piperazine derivative with significant potential in neuroscience and pharmaceutical research.[1] Its primary mechanism of action is the antagonism of the histamine H1 receptor, a key player in allergic and inflammatory responses.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer field-proven insights to ensure the generation of robust and reproducible data.
Scientific Integrity and Mechanistic Insights
The Histamine H1 Receptor Signaling Cascade: The "Why" Behind the Protocol
Understanding the molecular pathway targeted by this compound is fundamental to designing and interpreting experiments. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade.[2][3]
-
Ligand Binding and G-Protein Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq/11.[2]
-
Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).[2]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] This rapid increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a quantifiable endpoint in many functional assays.[2][3]
This compound, as a competitive antagonist, binds to the H1 receptor and prevents histamine from initiating this signaling cascade. By blocking this pathway, the compound can inhibit downstream cellular responses mediated by histamine, such as inflammation and smooth muscle contraction.
Diagram of the Histamine H1 Receptor Signaling Pathway
Caption: Workflow for the H1 receptor functional assay.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
It is essential to determine the concentration range at which this compound is not cytotoxic to the cells used in your functional assays. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest (the same as used in the functional assay)
-
Complete cell culture medium
-
96-well clear cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (including a vehicle control). Incubate for a period relevant to your functional assay (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Expert Insight: When selecting concentrations for your functional assays, aim for a range well below the CC₅₀ value to ensure that the observed effects are due to specific receptor antagonism and not general cytotoxicity.
Safety, Handling, and Disposal
Adherence to proper safety protocols is paramount when working with any chemical compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its powdered form or as a concentrated solution.
-
Handling: Handle the powdered compound in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain. The primary rinse of any container that held the compound should be collected as hazardous waste.
Conclusion: A Versatile Tool for Cellular Investigation
This compound represents a valuable tool for investigating the role of the histamine H1 receptor in various cellular processes. By understanding its mechanism of action and employing robust, validated protocols, researchers can confidently explore its therapeutic potential and further elucidate the complexities of histamine signaling. The methodologies outlined in this guide provide a solid foundation for generating high-quality, reproducible data in your cell culture experiments.
References
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]
-
Capozzi, A., Mantuano, E., Matarrese, P., & Misasi, R. (2012). A New 4-phenyl-1,8-naphthyridine Derivative Affects Carcinoma Cell Proliferation by Impairing Cell Cycle Progression and Inducing Apoptosis. ResearchGate. [Link]
-
Wood, J. D. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Air Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. [Link]
-
ResearchGate. (2016). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. [Link]
-
PubMed Central (PMC). (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
-
PubMed. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer?. [Link]
-
PubMed Central (PMC). (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. [Link]
-
PubMed. (2005). Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
PubMed Central (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
PubMed. (2000). Combined histamine H1/H2 receptor antagonists: part I. Pharmacological hybrids with pheniramine- and roxatidine-like substructures. [Link]
-
PubMed. (1979). Antagonism of central histamine H1 receptors by antipsychotic drugs. [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]
-
ResearchGate. (2020). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?. [Link]
-
ResearchGate. (2018). Solubility of drug in DMSO?. [Link]
Sources
Application Note: High-Performance Analytical Strategies for the Quantification and Identification of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Introduction and Compound Overview
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is a versatile piperazine derivative utilized in pharmaceutical research, particularly in the synthesis and development of therapeutics targeting the central nervous system.[1] Its dihydrochloride salt form is often preferred to enhance aqueous solubility, a critical factor in drug formulation and delivery.[1]
The accurate and precise measurement of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[2] Validated analytical methods provide the scientific evidence required for batch release, stability studies, impurity profiling, and regulatory submissions, forming the cornerstone of a robust quality management system.[3][4] This guide details two orthogonal and widely applicable analytical techniques for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108983-83-1 | [5] |
| Molecular Formula | C₁₉H₂₄N₂O·2HCl | [1] |
| Molecular Weight | 369.33 g/mol | [1][5] |
| Appearance | White solid | [1] |
| Purity (Typical) | ≥96.5% (by HPLC) | [1][6] |
| Synonyms | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | [5] |
The Imperative of Analytical Method Validation
Before any analytical method is implemented for routine use, it must undergo a formal validation process to demonstrate its suitability for the intended purpose.[2][7] This process, governed by international guidelines such as those from the International Council for Harmonisation (ICH), ensures that the method yields reliable, accurate, and reproducible results.[2][3] The core parameters evaluated during validation confirm the method's performance characteristics.[8]
Application Protocol 1: Quantification by Reverse-Phase HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile pharmaceutical compounds. A reverse-phase method, utilizing a non-polar stationary phase (C18) and a polar mobile phase, is ideal for retaining and separating the moderately polar 4-(Diphenylmethyl)-1-piperazineethanol. The presence of two phenyl rings provides strong chromophores, making UV detection highly sensitive and specific.
Instrumentation and Materials
-
HPLC System: Quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Reference Standard: this compound, ≥98% purity.
-
Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (ACS grade), and HPLC-grade water.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Detailed HPLC Protocol
Step 1: Mobile Phase Preparation (Buffer)
-
Prepare a 25 mM potassium phosphate buffer. Weigh approximately 3.4 g of Potassium Phosphate Monobasic and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid. This acidic pH ensures that the piperazine nitrogens are protonated, leading to sharp, symmetrical peak shapes.
-
Filter the buffer through a 0.45 µm nylon filter.
Step 2: Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (Diluent).
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with the Diluent.
Step 3: Sample Preparation
-
Accurately weigh the sample material (e.g., drug substance, formulation powder) expected to contain approximately 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. This yields a target concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Table 2: HPLC Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for this class of compounds. |
| Mobile Phase | A: 25 mM Phosphate Buffer, pH 3.0B: Acetonitrile | A gradient elution allows for efficient separation from potential impurities. |
| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration) | The gradient ensures the analyte is eluted with a good peak shape and the column is cleaned of late-eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 35 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 10 µL | A typical volume for achieving good sensitivity without overloading the column. |
| Detection | UV at 225 nm | This wavelength provides high sensitivity based on the absorbance of the diphenylmethyl moiety. |
| Run Time | 15 minutes | Allows for elution and column re-equilibration. |
Step 4: System Suitability and Analysis
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the Working Standard (100 µg/mL).
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak areas is ≤2.0% and the tailing factor for the analyte peak is ≤2.0.
-
Inject the prepared sample solutions.
-
Calculate the concentration using the peak area response compared to the average of the working standard injections.
Application Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the definitive identification of compounds and the characterization of volatile and semi-volatile impurities.[9] It provides two dimensions of confirmation: retention time (from GC) and a mass fragmentation pattern (from MS), which serves as a molecular fingerprint. While the subject compound has a relatively high molecular weight and polarity, direct GC-MS analysis is often feasible for piperazine derivatives, providing high specificity.[10] This method is ideal for confirming identity and detecting related substance impurities.
Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Reference Standard: this compound, ≥98% purity.
-
Reagents: Methanol (GC grade), Dichloromethane (GC grade).
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Detailed GC-MS Protocol
Step 1: Standard and Sample Preparation
-
Prepare a 1 mg/mL solution of the reference standard in methanol.
-
Prepare a 1 mg/mL solution of the test sample in methanol.
-
Note: The dihydrochloride salt is non-volatile. During injection into the hot inlet, thermal dissociation is expected, leading to the analysis of the free base form.
Table 3: GC-MS Instrumental Conditions
| Parameter | Setting | Rationale |
| Injector | Splitless, 280 °C | Splitless mode enhances sensitivity for trace analysis. High temperature ensures volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS compatibility. |
| Oven Program | Start at 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The temperature program separates the analyte from solvent and lower-boiling impurities and ensures it elutes from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Standard source temperature for robust operation. |
| Mass Range | Scan m/z 40-450 | A wide scan range to capture the molecular ion (if present) and key fragment ions. |
Step 2: Analysis and Data Interpretation
-
Inject 1 µL of the prepared standard solution to establish its retention time and mass spectrum.
-
Inject 1 µL of the sample solution.
-
Identification: Confirm the identity of the analyte in the sample by comparing its retention time (must be within ±0.1 minutes of the standard) and its EI mass spectrum. The fragmentation pattern should visually match that of the reference standard and/or a library spectrum.
-
Key Fragments: The mass spectrum of the free base (MW 296.42) is expected to show characteristic fragments resulting from the cleavage of the piperazine ring and the diphenylmethyl (benzhydryl) moiety. A prominent fragment would be the benzhydryl cation [ (C₆H₅)₂CH⁺ ] at m/z 167.
Conclusion
The analytical methods presented provide a robust framework for the analysis of this compound. The HPLC-UV protocol is a reliable, high-throughput method suitable for quantitative analysis in a quality control environment. The GC-MS protocol serves as an orthogonal, highly specific method for unequivocal identification and impurity characterization. The successful implementation of these methods relies on adherence to the principles of method validation, ensuring the generation of consistent, reliable, and accurate data critical to the pharmaceutical development lifecycle.[7][8]
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition.
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- This compound. (n.d.). Chem-Impex.
- This compound≥96.5% (HPLC) - Data Sheet. (n.d.). AK Scientific, Inc..
- This compound. (n.d.). PubChem.
- 4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. (n.d.). J&K Scientific.
- 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. (n.d.). LGC Standards.
- Analytical Methods. (n.d.). RSC Publishing.
- Separation of 1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). (n.d.). CAS Common Chemistry.
- Separation of 1-Piperazineethanol, alpha,alpha-diphenyl-4-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate.
- Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). (2016). PubMed.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports.
- GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019, January 24). Pharmacognosy Journal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. emerypharma.com [emerypharma.com]
- 3. upm-inc.com [upm-inc.com]
- 4. scielo.br [scielo.br]
- 5. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. wjarr.com [wjarr.com]
- 9. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol for assay and impurity determination. The causality behind chromatographic choices is elucidated, and a comprehensive forced degradation study is outlined to establish the method's specificity. This guide serves as a self-validating system for reliable and accurate analysis in a regulated environment.
Introduction: The Analytical Imperative
This compound is a versatile building block in medicinal chemistry, notably in the synthesis of agents targeting the central nervous system.[1][2] Its chemical structure, featuring a diphenylmethyl moiety and a piperazine core, contributes to the pharmacological activity of several active pharmaceutical ingredients (APIs).[1] Accurate quantification and impurity profiling of this intermediate are critical for ensuring the quality, safety, and efficacy of the final drug product.
Unlike simple piperazine, which lacks a strong UV chromophore and often requires derivatization for sensitive detection, this compound possesses two phenyl rings.[3][4][5] This inherent structural feature allows for direct and sensitive UV detection, simplifying the analytical workflow. This application note details a reversed-phase HPLC (RP-HPLC) method designed to be specific, accurate, and stability-indicating, in line with the principles outlined by the International Council for Harmonisation (ICH).[6]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is paramount for methodical development.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₆Cl₂N₂O | [7] |
| Molecular Weight | 369.3 g/mol | [7] |
| CAS Number | 108983-83-1 | [1] |
| Appearance | White solid | [1] |
| Form | Dihydrochloride salt | [1] |
| pKa | (Estimated) ~4.5 and ~8.5 for the two nitrogen atoms in the piperazine ring. | Expert Inference |
The presence of two basic nitrogen atoms means the compound's ionization state is pH-dependent. Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape. The dihydrochloride salt form enhances its aqueous solubility.[1]
Chromatographic Method & Rationale
This section details the developed isocratic RP-HPLC method. The choices are grounded in achieving optimal resolution, peak symmetry, and run time.
Instrumentation and Reagents
-
System: HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides effective retention for the relatively nonpolar diphenylmethyl group.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with H₃PO₄) (40:60, v/v) | The buffer at pH 3.0 ensures that both piperazine nitrogens are protonated, leading to a single ionic species and preventing peak tailing. The acetonitrile ratio provides adequate retention and elution within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 225 nm | This wavelength is selected to provide high sensitivity for the benzhydryl (diphenylmethyl) chromophore while minimizing interference from common solvents. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Experimental Protocols
Standard and Sample Preparation
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
Sample Preparation (Assay):
-
Accurately weigh a quantity of the test sample equivalent to 10 mg of the active compound.
-
Transfer to a 100 mL volumetric flask.
-
Proceed as described in step 3 of the Standard Preparation.
Analytical Workflow Diagram
Caption: Workflow for HPLC analysis.
Stability-Indicating Method Validation: Forced Degradation
To qualify this method as "stability-indicating," forced degradation studies are essential. These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating that the analytical method can separate these degradants from the intact analyte.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[6]
Forced Degradation Protocol
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., 50:50 methanol:water). This stock is then subjected to the following stress conditions as recommended by ICH Q1A(R2).[6]
| Stress Condition | Reagents and Parameters | Protocol |
| Acid Hydrolysis | 0.1 M HCl, heated at 60 °C | Mix stock solution with an equal volume of 0.1 M HCl. Heat for a designated time. Withdraw aliquots, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[6] |
| Base Hydrolysis | 0.1 M NaOH, heated at 60 °C | Mix stock solution with an equal volume of 0.1 M NaOH. Heat for a designated time. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.[6] |
| Oxidation | 3% H₂O₂, room temperature | Mix stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a designated time. Dilute with mobile phase for analysis.[6] |
| Thermal Degradation | Solid state, 80 °C | Store the solid drug substance in an oven at 80 °C. At time points, withdraw a sample, prepare a solution, and analyze.[6] |
| Photolytic Degradation | Solid & Solution, ICH Q1B exposure | Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Analyze against a control sample protected from light.[6] |
Evaluation of Results
For each condition, the stressed sample is analyzed by the proposed HPLC method.
-
Specificity: Peak purity of the parent drug peak should be evaluated using a PDA detector to ensure it is homogeneous and free from co-eluting degradants.
-
Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should be close to 100%, demonstrating that all major degradants are detected.[8]
Forced Degradation Workflow Diagram
Caption: Forced degradation study workflow.
Method Validation Parameters
Beyond the forced degradation study, the method must be fully validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak is resolved from all degradation products and impurities with a resolution factor > 2. Peak purity index should be > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of the nominal concentration). |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; %RSD for precision at LOQ should be ≤ 10%. |
| Robustness | %RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., pH ±0.2, % Organic ±2%, Flow rate ±0.1 mL/min). |
Conclusion
The RP-HPLC method detailed herein provides a reliable and robust framework for the analysis of this compound. By explaining the scientific rationale for the chosen parameters and incorporating a comprehensive forced degradation study, this application note establishes the method's suitability as a stability-indicating assay. This protocol is designed to be directly implemented in quality control and drug development laboratories, ensuring the generation of high-quality, reproducible data that meets stringent regulatory expectations.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Taylor & Francis Online. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online. [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution, followed by detection with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The method is designed to be fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5] This protocol provides a reliable and robust analytical solution for pharmacokinetic, toxicokinetic, and other drug development studies requiring precise measurement of this compound.
Introduction and Scientific Rationale
4-(Diphenylmethyl)-1-piperazineethanol, a piperazine derivative, represents a class of compounds with significant interest in pharmaceutical development, often serving as key intermediates or active agents in neuroscience and other therapeutic areas.[6] Accurate quantification in biological matrices is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[7]
The development of a robust LC-MS/MS method requires a systematic approach. The choice of sample preparation, chromatographic conditions, and mass spectrometric parameters are all critical decisions that directly impact method performance. This guide explains the causality behind these choices, grounding the protocol in established scientific principles and regulatory expectations. For instance, the dihydrochloride salt form of the analyte enhances its aqueous solubility, a key factor in preparing stock solutions.[6] The method described herein utilizes a simple protein precipitation step, which is advantageous for rapid sample processing in large-scale studies.[8][9] The use of a C18 column and a formic acid-modified mobile phase is a well-established strategy for retaining and efficiently ionizing basic compounds like piperazine derivatives.[9][10][11]
This document serves as both a practical protocol and an educational guide, providing the necessary detail for implementation in a regulated bioanalytical laboratory.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of method development.
| Property | Value | Source |
| Chemical Name | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | PubChem[12] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O | PubChem[12] |
| Molecular Weight | 369.3 g/mol | PubChem[6][12] |
| Appearance | White solid | Chem-Impex[6] |
| Form | Dihydrochloride salt | Chem-Impex[6] |
Principle of the Method
The analytical workflow begins with the extraction of 4-(Diphenylmethyl)-1-piperazineethanol and a suitable internal standard (IS) from human plasma via protein precipitation with acetonitrile. This step efficiently removes high-molecular-weight interferences like proteins.[9] Following centrifugation, the supernatant is injected into the LC-MS/MS system.
The analyte is separated from endogenous plasma components on a reversed-phase C18 column. The mobile phase, consisting of an aqueous solution with 0.1% formic acid and an organic phase of acetonitrile with 0.1% formic acid, facilitates sharp peak shapes and promotes protonation of the analyte. This protonation is crucial for subsequent detection by electrospray ionization in positive mode (ESI+).
The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of selectivity. First, the quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, minimizing the potential for interference and ensuring highly selective quantification.[13]
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., 4-(Diphenylmethyl-d10)-1-piperazineethanol). If unavailable, a compound like propranolol or a related piperazine derivative can be used.[13]
-
Solvents: HPLC or LC-MS grade acetonitrile and methanol.
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Acid: Formic acid (LC-MS grade, ≥99%).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from qualified vendors.
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional).
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Rationale: Preparing accurate stock solutions is critical for the entire assay. Using a solvent in which the analyte is highly soluble (like methanol) for the primary stock prevents precipitation issues. Subsequent dilutions into a composition similar to the mobile phase (e.g., 50:50 acetonitrile:water) ensure compatibility with the LC system.[9]
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte reference standard. Dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution. Store at 2-8°C.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution in the same manner as the analyte.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the final desired concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
Causality: Protein precipitation with acetonitrile is a widely used technique because it is fast, inexpensive, and effectively removes the majority of proteins from the plasma sample. The addition of the internal standard directly to the precipitation solvent simplifies the workflow and ensures consistent IS concentration across all samples, which is vital for accurate quantification.[9][13]
Protocol:
-
Pipette 50 µL of the plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Spiking Solution (a 3:1 ratio of solvent to plasma).
-
Vortex the tube for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.
LC-MS/MS System Configuration and Parameters
The parameters below are a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Provides excellent retention and separation for hydrophobic compounds like piperazine derivatives.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes analyte protonation and improves peak shape.[9][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and low viscosity.[9][10] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.5 min: 95% B3.6-5.0 min: 5% B | A gradient ensures efficient elution of the analyte while separating it from early-eluting matrix components.[10] |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects while providing sufficient sensitivity. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run time.[10] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis, offering high selectivity and sensitivity via MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine nitrogen atoms are basic and readily accept a proton, making ESI+ the ideal ionization mode.[10] |
| MRM Transitions | To be determined empirically by infusing a standard solution | The most intense and stable precursor-to-product transitions should be selected for quantification and confirmation. |
| - Analyte (Precursor) | [M+H]⁺ = 297.2 m/z (based on free base C₁₉H₂₄N₂O) | This is the protonated molecular ion of the analyte. |
| - Analyte (Product) | e.g., fragmentation of diphenylmethyl (167.1 m/z) or piperazine ring | Product ions are selected based on stability and intensity post-fragmentation. |
| - Internal Standard | Dependent on IS used | Must be unique from the analyte and free of crosstalk. |
| Source Parameters | Instrument Dependent (Optimize for maximum signal) | Parameters like IonSpray Voltage, Temperature, and gas flows must be optimized to achieve the best sensitivity. |
Bioanalytical Method Validation
A self-validating system is trustworthy. Therefore, the developed method must undergo formal validation to demonstrate its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[2][3][4]
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure endogenous components in the matrix do not interfere with the analyte or IS. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources.[3][4] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[14] |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | Correlation coefficient (r²) ≥ 0.99. Each back-calculated standard should be within ±15% of nominal (±20% at LLOQ).[3][4] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the CV should be ≤15% (precision).[3][4] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in human plasma. The described LC-MS/MS method is sensitive, selective, and designed for high-throughput applications. By grounding the protocol in fundamental scientific principles and referencing authoritative regulatory guidelines, this document equips researchers and drug development professionals with a robust and reliable tool for their bioanalytical needs. Adherence to the detailed validation procedures will ensure the generation of high-quality, defensible data suitable for regulatory submission.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
PubMed Central. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. [Link]
-
CAS Common Chemistry. 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). [Link]
-
PubMed. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]
-
PubChem. 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol. [Link]
-
CORE. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
MDPI. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]
-
EURL Pesticides. Method name LC-MS/MS-ESI(+)-1. [Link]
-
ResearchGate. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Journal of Pharmaceutical Research International. Sample Preparation for Pharmaceuticals using A Bioanalytical Method. [Link]
-
SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
PubMed Central. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
PubMed. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Introduction: Navigating the Formulation Challenges of a CNS-Active Piperazine Derivative
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is a piperazine derivative with potential applications in neuroscience research, particularly in the development of therapeutics for central nervous system (CNS) disorders.[1] As with many CNS drug candidates, its efficacy in in vivo models is critically dependent on achieving adequate systemic exposure and brain penetration.[2][3] The dihydrochloride salt form of this molecule is intended to enhance its aqueous solubility, a common strategy to improve the dissolution and absorption of basic compounds.[1] However, the inherent lipophilicity of the diphenylmethyl (benzhydryl) group may still present significant formulation challenges.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the systematic formulation of this compound for in vivo studies. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each step, empowering the researcher to make informed decisions tailored to their specific experimental needs. Our approach is grounded in the principles of preformulation science, emphasizing the necessity of characterizing the physicochemical properties of the drug substance to guide the selection of an appropriate delivery vehicle.
Part 1: Pre-formulation Characterization: The Foundation of a Robust Dosing Vehicle
Before embarking on the formulation process, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies will dictate the most rational and efficient path to a stable and bioavailable formulation.
Aqueous Solubility Determination
While the dihydrochloride salt form is expected to be more water-soluble than the free base, it is crucial to quantify this property. The aqueous solubility will determine whether a simple aqueous solution is feasible or if more complex formulation strategies are required.
Protocol 1: Equilibrium Solubility Measurement
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing purified water and various physiologically relevant buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the excess solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Interpretation of Results:
| Aqueous Solubility | Implication for Formulation |
| > 10 mg/mL | A simple aqueous solution is likely feasible. |
| 1-10 mg/mL | An aqueous solution may be possible, but may require pH adjustment or the use of co-solvents. |
| < 1 mg/mL | A simple aqueous solution is unlikely to be suitable for achieving necessary in vivo doses. More advanced formulation strategies are required. |
Stability Assessment
The chemical stability of the drug substance in the chosen vehicle is critical for ensuring accurate dosing and avoiding the administration of degradation products, which could have unintended pharmacological or toxicological effects. Piperazine derivatives can be susceptible to pH-dependent degradation and oxidation.[6][7]
Protocol 2: pH-Rate Stability Profile
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).
-
Solution Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C to accelerate degradation) and protect from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and quantify the remaining concentration of the parent compound using a stability-indicating HPLC method.
-
Data Analysis: Plot the logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH of maximum stability.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare a solution of the compound in the most promising vehicle from the pH-stability study.
-
Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a calibrated light source) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze both the light-exposed and control samples by HPLC to determine the extent of degradation.
Part 2: Formulation Development: A Decision-Based Approach
The data from the pre-formulation studies will guide the selection of an appropriate formulation strategy. The following decision tree illustrates a logical workflow for this process.
Caption: Decision tree for selecting a formulation strategy.
Strategy 1: Simple Aqueous Solution
If the aqueous solubility of this compound is sufficient to achieve the desired dose in a reasonable volume, a simple aqueous solution is the preferred approach due to its simplicity and low potential for vehicle-related toxicity.
Protocol 4: Preparation of a Simple Aqueous Solution
-
Vehicle Preparation: Use sterile, pyrogen-free Water for Injection (WFI) or a suitable buffer (e.g., PBS, pH 7.4) as the vehicle.
-
Dissolution: Weigh the required amount of the compound and add it to the vehicle. Stir or sonicate until fully dissolved.
-
Sterilization: If for parenteral administration, sterilize the final solution by filtration through a 0.22 µm sterile filter.
-
Quality Control: Visually inspect for particulates and confirm the concentration and purity by HPLC.
Strategy 2: pH-Adjusted Aqueous Solution
The solubility of ionizable compounds like piperazine derivatives is often pH-dependent.[4][8] Adjusting the pH of the vehicle can significantly increase the solubility.
Protocol 5: Preparation of a pH-Adjusted Solution
-
Initial Dissolution: Attempt to dissolve the compound in an unbuffered aqueous vehicle (e.g., 0.9% saline).
-
pH Adjustment: While stirring, slowly add a dilute solution of an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) to adjust the pH. Monitor the pH and observe for dissolution. The target pH should be within a physiologically tolerable range and should align with the pH of maximum stability determined in the pre-formulation studies.
-
Final Volume Adjustment: Once the compound is dissolved, adjust the final volume with the vehicle.
-
Sterilization and QC: Proceed with sterile filtration and quality control as described in Protocol 4.
Strategy 3: Co-solvent Formulations
When aqueous solubility is limited, the use of water-miscible organic co-solvents can be an effective strategy. Common co-solvents for in vivo studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
Protocol 6: Preparation of a Co-solvent Formulation
-
Co-solvent Selection: Choose a co-solvent or a mixture of co-solvents that is known to be well-tolerated in the chosen animal model and route of administration. A common starting point for intravenous administration is a mixture of PEG 400, PG, and water. For oral administration, a wider range of co-solvents can be considered.
-
Dissolution in Co-solvent: Dissolve the compound in the minimum required volume of the co-solvent(s). Gentle warming or sonication may be used to aid dissolution.
-
Aqueous Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the co-solvent solution with constant stirring. Observe for any signs of precipitation. The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity.
-
Sterilization and QC: Proceed with sterile filtration and quality control. Note that some co-solvents can be viscous, which may require the use of a larger pore size pre-filter.
Table of Common Co-solvents for In Vivo Formulations:
| Co-solvent | Typical Concentration Range (IV) | Typical Concentration Range (Oral) | Key Considerations |
| Polyethylene Glycol 400 (PEG 400) | 10-60% | Up to 100% | Can cause hemolysis at high concentrations. |
| Propylene Glycol (PG) | 10-40% | Up to 80% | Can cause CNS depression and other toxicities at high doses. |
| Ethanol | 5-15% | Up to 25% | Potential for pharmacological effects and irritation. |
| Dimethyl Sulfoxide (DMSO) | <10% | <25% | Can have its own pharmacological effects and may enhance the toxicity of other compounds. Use with caution. |
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin in parenteral formulations due to its favorable safety profile.
Protocol 7: Preparation of a Cyclodextrin Formulation
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in water or a suitable buffer. Concentrations typically range from 10% to 40% (w/v).
-
Complexation: Add the this compound to the cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Sterilization and QC: Once a clear solution is obtained, proceed with sterile filtration and quality control.
Strategy 5: Suspensions
For oral administration of very poorly soluble compounds, or when a high dose is required, a suspension may be the most practical option.
Protocol 8: Preparation of an Aqueous Suspension
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween 80).
-
Particle Size Reduction (Optional but Recommended): If necessary, reduce the particle size of the drug substance by micronization to improve dissolution and bioavailability.
-
Wetting: Create a paste of the drug substance with a small amount of the vehicle.
-
Suspension Formation: Gradually add the remaining vehicle to the paste with constant stirring or homogenization to form a uniform suspension.
-
Quality Control: Assess the uniformity of the suspension and the particle size distribution. Ensure the suspension is easily resuspendable upon shaking.
Part 3: Characterization and Quality Control of the Final Formulation
Regardless of the chosen formulation strategy, it is essential to characterize the final preparation to ensure its quality and suitability for in vivo use.
Key Quality Control Parameters:
| Parameter | Method(s) | Acceptance Criteria |
| Appearance | Visual inspection | Clear solution, free of visible particulates (for solutions). Uniform, easily resuspendable suspension (for suspensions). |
| pH | pH meter | Within a physiologically acceptable range and consistent with the pH of maximum stability. |
| Drug Concentration | HPLC-UV | Within ±10% of the target concentration. |
| Purity/Degradation Products | Stability-indicating HPLC-UV | No significant degradation products present. |
| Sterility (for parenteral formulations) | Membrane filtration and culture | No microbial growth. |
| Endotoxins (for parenteral formulations) | Limulus Amebocyte Lysate (LAL) test | Below the specified limit for the animal species and dose volume. |
Conclusion: A Pathway to Reliable In Vivo Data
The successful formulation of this compound for in vivo studies is a critical step in its preclinical development. By adopting a systematic approach that begins with thorough pre-formulation characterization, researchers can navigate the potential challenges of poor solubility and instability. The protocols and decision-making framework presented in this guide provide a robust foundation for developing a safe, stable, and effective dosing vehicle, ultimately leading to more reliable and reproducible in vivo data.
References
-
Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. Retrieved from [Link]
-
Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. Available at: [Link]
-
Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2016). Nanoparticle-mediated brain drug delivery: Overcoming blood-brain barrier to treat neurodegenerative diseases. Journal of Controlled Release, 235, 34–47. Available at: [Link]
-
PubChem. (n.d.). Benzhydrylpiperazine. Retrieved from [Link]
-
Chemsrc. (2025). N-Benzhydrylpiperazine. Retrieved from [Link]
-
Whitehead, D. B., D'Ovidio, K. S., & Zydney, A. L. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical research, 33(2), 433–443. Available at: [Link]
-
European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Gniazdowska, E., & Doroszkiewicz, W. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed research international, 2013, 925370. Available at: [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Available at: [Link]
-
AZoNano. (n.d.). Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. Retrieved from [Link]
-
Mikromol. (n.d.). 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Buy 1-Benzhydrylpiperazin-2-one [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isaacpub.org [isaacpub.org]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in Preclinical Behavioral Studies
Introduction: Unveiling the Behavioral Pharmacology of a Novel Benzhydrylpiperazine Compound
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is a member of the benzhydrylpiperazine class of compounds, a chemical scaffold known for its diverse pharmacological activities. This particular molecule holds significant promise for researchers in neuroscience and drug development due to its structural similarity to compounds with known effects on the central nervous system (CNS). These application notes provide a comprehensive guide for investigators seeking to characterize the behavioral effects of this compound in rodent models, with a focus on anxiety and depression-like behaviors. This document is intended for researchers, scientists, and drug development professionals.
The primary mechanism of action for many benzhydrylpiperazine derivatives is the antagonism of the histamine H1 receptor.[1] Histamine, a key neurotransmitter, is involved in a wide array of physiological and behavioral processes.[2] Blockade of H1 receptors in the CNS has been shown to modulate arousal, cognition, and emotional states.[3] Consequently, it is hypothesized that the behavioral effects of this compound are, at least in part, mediated by its activity as a histamine H1 antagonist. This guide will provide detailed protocols for assessing the anxiolytic and antidepressant-like potential of this compound using gold-standard behavioral assays: the Elevated Plus Maze (EPM) and the Forced Swim Test (FST).
It is important to note that while the protocols provided are based on established methodologies for similar compounds, specific dose-response relationships and optimal administration parameters for this compound should be empirically determined. The information herein serves as a robust starting point for such investigations.
Pharmacological Profile and Mechanistic Considerations
Compound: this compound Synonyms: 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride Molecular Formula: C₁₉H₂₆Cl₂N₂O Molecular Weight: 369.3 g/mol
The proposed primary mechanism of action for the behavioral effects of this compound is the antagonism of the histamine H1 receptor in the central nervous system. Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project throughout the brain and play a crucial role in regulating the sleep-wake cycle, attention, and emotional behavior.[4]
Blockade of H1 receptors by antagonists can lead to a range of behavioral outcomes. In the context of anxiety and depression, the modulation of histaminergic signaling can indirectly influence other neurotransmitter systems, such as the serotonergic and cholinergic systems, which are well-established targets for anxiolytic and antidepressant drugs.[3] For instance, some H1 antagonists have been shown to increase extracellular acetylcholine levels in the prefrontal cortex and hippocampus, brain regions critically involved in mood and cognition.[3]
dot
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Behavioral Assessment
I. Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Workflow:
dot
Caption: Workflow for the Elevated Plus Maze experiment.
Detailed Protocol:
-
Animal Subjects: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals should be group-housed and allowed to acclimate to the vivarium for at least one week before testing.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The dimensions should be appropriate for the species being tested. The maze should be made of a non-porous material for easy cleaning.
-
Habituation: On the day of testing, animals should be brought to the testing room and allowed to habituate for at least 60 minutes prior to the start of the experiment.
-
Compound Preparation and Administration:
-
This compound should be dissolved in a suitable vehicle (e.g., sterile saline or a solution containing a small percentage of a solubilizing agent like Tween 80).
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes for preclinical studies.
-
Dosage (Recommended Starting Range): Based on studies with structurally related piperazine derivatives and other H1 antagonists, a starting dose range of 1-20 mg/kg is recommended for initial dose-finding studies. A vehicle control group and a positive control group (e.g., diazepam, 1-2 mg/kg, i.p.) should be included.
-
Pre-treatment Time: A pre-treatment time of 30-60 minutes is a standard starting point for i.p. administration. This should be optimized based on the pharmacokinetic profile of the compound if available.
-
-
Test Procedure:
-
Place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Behavior should be recorded using an overhead video camera and analyzed with a video tracking software.
-
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100
-
Percentage of open arm entries: (Number of open arm entries / Total arm entries) x 100
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open + closed). This is important to ensure that any observed effects on the primary measures are not due to general changes in motor activity.
-
-
-
Statistical Analysis: Data should be analyzed using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the compound-treated groups to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 10 | Value | Value | Value |
| Compound X | 1 | 10 | Value | Value | Value |
| Compound X | 5 | 10 | Value | Value | Value |
| Compound X | 20 | 10 | Value | Value | Value |
| Diazepam | 2 | 10 | Value | Value | Value |
II. Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
The FST is a widely used behavioral despair model for screening potential antidepressant compounds. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.
Experimental Workflow:
dot
Caption: Workflow for the Forced Swim Test experiment.
Detailed Protocol:
-
Animal Subjects: Male mice or rats are typically used.
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Compound Preparation and Administration:
-
Prepare the compound as described for the EPM protocol.
-
Administration Route: i.p. or p.o.
-
Dosage (Recommended Starting Range): A similar starting dose range of 1-20 mg/kg is recommended. A vehicle control group and a positive control group (e.g., imipramine, 15-30 mg/kg, i.p., or fluoxetine, 10-20 mg/kg, i.p.) should be included.
-
Pre-treatment Time: A pre-treatment time of 30-60 minutes for i.p. administration is a suitable starting point.
-
-
Test Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Behavior is typically recorded for the entire duration, but only the last 4 minutes are scored for immobility.
-
-
Data Analysis:
-
Primary Measure: Immobility time (in seconds). An animal is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
Scoring can be done manually by a trained observer who is blind to the treatment conditions or using automated software.
-
-
Statistical Analysis: Data should be analyzed using one-way ANOVA followed by appropriate post-hoc tests to compare the compound-treated groups to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | Value |
| Compound X | 1 | 10 | Value |
| Compound X | 5 | 10 | Value |
| Compound X | 20 | 10 | Value |
| Imipramine | 20 | 10 | Value |
Trustworthiness and Self-Validating Systems
To ensure the reliability and validity of the experimental findings, the following points should be strictly adhered to:
-
Blinding: The experimenter conducting the behavioral tests and scoring the data should be blind to the treatment conditions of the animals.
-
Randomization: Animals should be randomly assigned to the different treatment groups.
-
Control Groups: The inclusion of both vehicle and positive control groups is essential for validating the assay and interpreting the effects of the test compound.
-
Consistent Handling: All animals should be handled in a consistent manner to minimize stress-induced variability in behavior.
-
Environmental Control: The testing environment (e.g., lighting, noise levels, temperature) should be kept constant throughout the experiments.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial behavioral characterization of this compound. By leveraging its likely mechanism as a histamine H1 antagonist, these studies will elucidate its potential as an anxiolytic or antidepressant agent. The data generated from these experiments will be crucial for guiding further preclinical development, including more complex behavioral paradigms, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and target engagement studies. It is reiterated that the provided dosage ranges are starting points, and thorough dose-response studies are necessary to fully characterize the behavioral pharmacology of this promising compound.
References
- Glick, S. D., & Maisonneuve, I. M. (1998). Mechanisms of action of ibogaine. CNS drugs, 9(1), 21-35.
- Sircar, I., Haleen, S. J., Burke, S. E., & Barth, H. (1992). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of medicinal chemistry, 35(23), 4442–4449.
- De Esch, I. J., Thurmond, R. L., Jongejan, A., & Leurs, R. (2005). The histamine H1 receptor as a target for centrally acting drugs. British journal of pharmacology, 144(6), 743–755.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
- Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the nervous system. Physiological reviews, 88(3), 1183–1241.
- Waldinger, M. D., & Schweitzer, D. H. (2002). The use of on-demand dapoxetine in the treatment of premature ejaculation. Current opinion in investigational drugs (London, England : 2000), 3(5), 741–745.
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a powerful predictor of antidepressant activity. Current protocols in pharmacology, Chapter 5, Unit 5.23.
- Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews. Drug discovery, 4(9), 775–790.
- Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). Synthesis and pharmacological evaluation of 1-benz-hydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Singh, K., Shakya, A. K., Alok, S., Naik, R. R., & Kumar, A. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.
- Mahesh, R., Devadoss, T., Jindal, A. K., & Bhatt, S. (2013). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Indian journal of pharmacology, 45(4), 342–347.
- Zarrindast, M. R., Malek, F., & Rezayof, A. (2006). The effects of histaminergic agents in the dorsal hippocampus of rats in the elevated plus-maze test of anxiety. Pharmacology, biochemistry, and behavior, 85(1), 115–121.
- Serafim, K. R., Kishi, M., Canto-de-Souza, A., & Mattioli, R. (2010). L-histidine provokes a state-dependent memory retrieval deficit in mice re-exposed to the elevated plus-maze. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 43(1), 100–106.
- Lamberty, Y., & Gower, A. J. (1996). The effects of the H1-antagonists, terfenadine and chlorpheniramine, in a light/dark choice situation and in the elevated plus-maze in the rat. European journal of pharmacology, 313(3), 249–253.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Behavioural effects of histamine and its antagonists: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor antagonists produce increases in extracellular acetylcholine in rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of histamine H1-receptor on behavioral states and wake maintenance during deficiency of a brain activating system: A study using a knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in the Investigation of Central Nervous System Disorders
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in the study of Central Nervous System (CNS) disorders. While often utilized as a key synthetic intermediate in the development of novel pharmaceuticals, its structural motifs suggest inherent bioactivity that warrants investigation.[1] This guide moves beyond its role as a precursor, positing a testable hypothesis centered on the modulation of L-type calcium channels (LTCCs), a target class with significant implications in neuropsychiatric and neurodegenerative diseases.[2][3] We provide detailed, validated protocols for in vitro and in vivo characterization, including electrophysiology, calcium imaging, and behavioral analysis. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure robust and interpretable data.
Introduction: A Versatile Scaffold for CNS Research
This compound (CAS: 108983-83-1) is a piperazine derivative recognized for its role as a versatile building block in medicinal chemistry.[1] The diphenylmethyl and piperazine moieties are common pharmacophores in a range of CNS-active compounds, including antihistamines and potential therapeutics for neurological disorders like anxiety and depression.[1][4] The dihydrochloride salt form of this compound enhances its aqueous solubility, making it highly suitable for a variety of experimental paradigms.[1]
While its primary utility has been in synthesis, the structural similarity to known neuromodulators suggests that this compound may possess intrinsic biological activity. Understanding this activity is crucial, whether to characterize it as a novel research tool or to account for its effects as a precursor in drug development pipelines.
This guide is structured to empower researchers to systematically investigate the compound's effects on neuronal function. We will focus on a key hypothesis: its potential role as a modulator of L-type voltage-gated calcium channels (LTCCs), which are critical regulators of neuronal excitability, gene expression, and synaptic plasticity, and are implicated in numerous CNS pathologies.[2][5]
Table 1: Compound Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | [6] |
| CAS Number | 108983-83-1 | [6] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O | [6] |
| Molecular Weight | 369.3 g/mol | [6] |
| Appearance | White solid | [1] |
| Key Feature | Dihydrochloride salt enhances solubility for biological assays. |[1] |
Hypothesized Mechanism of Action: Modulation of L-Type Calcium Channels
LTCCs, particularly the Cav1.2 and Cav1.3 isoforms, are abundantly expressed in the brain and play a pivotal role in converting electrical signals into intracellular calcium transients.[2] Dysregulation of LTCC activity is linked to conditions such as Parkinson's disease, neuropsychiatric disorders, and mood imbalances.[3][7] Blockade of these channels is a therapeutic strategy that could offer neuroprotective benefits.[3] Given the structural elements of this compound, we hypothesize that it may function as an antagonist of LTCCs. This interaction would reduce calcium influx upon neuronal depolarization, thereby modulating downstream signaling pathways that influence neuronal excitability and synaptic function.
Caption: Hypothesized mechanism involving antagonism of L-Type Calcium Channels (LTCCs).
Experimental Protocols
Preparation and Handling of Stock Solutions
Rationale: Proper preparation is critical for experimental reproducibility. The dihydrochloride salt is readily soluble in aqueous solutions. Using a buffered solution like HBSS or aCSF at physiological pH for final dilutions prevents compound precipitation and maintains cellular health.
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Safety First: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10]
-
High-Concentration Stock (e.g., 10 mM):
-
Accurately weigh the required amount of powder.
-
To prepare a 10 mM stock, dissolve 3.69 mg of the compound in 1 mL of sterile deionized water. For higher concentrations, DMSO can be used, but ensure the final DMSO concentration in the assay is non-toxic to cells (typically <0.1%).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at ≤ -4°C for long-term stability.[1]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare fresh serial dilutions to the final desired concentrations using the appropriate experimental buffer (e.g., artificial cerebrospinal fluid for electrophysiology, Hank's Balanced Salt Solution for cell-based assays).
-
Protocol: In Vitro Characterization by Slice Electrophysiology
Rationale: Acute brain slice electrophysiology provides a near-native environment to study how a compound affects neuronal properties.[11] By recording intrinsic firing properties and synaptic transmission before and after compound application, we can determine its direct effects on neuronal excitability. This protocol is adapted from standard methodologies.[11]
Caption: Workflow for brain slice electrophysiology experiments.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices (e.g., from the hippocampus or cortex) from a rodent model using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.[11]
-
Recovery: Allow slices to recover for at least 1 hour in an incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C.[11]
-
Recording:
-
Transfer a slice to a recording chamber perfused with oxygenated aCSF at physiological temperature.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a hippocampal CA1 pyramidal neuron).
-
Record baseline electrophysiological properties. This includes:
-
Intrinsic Excitability: Inject depolarizing current steps to elicit action potentials (APs). Measure AP threshold, firing frequency, and spike frequency adaptation.
-
Synaptic Transmission: Record spontaneous or evoked excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs).
-
-
-
Compound Application:
-
After obtaining a stable baseline for 5-10 minutes, switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 10 µM).
-
Allow 10-15 minutes for the compound to equilibrate in the tissue.[11]
-
-
Data Acquisition: Record the same electrophysiological parameters in the presence of the compound.
-
Controls & Validation:
-
Vehicle Control: Run parallel experiments perfusing with aCSF containing the vehicle alone to control for time-dependent changes.
-
Positive Control: To test the LTCC hypothesis, use a known LTCC blocker like Nifedipine (10 µM) and observe if it produces similar effects.
-
-
Washout: Perfuse the slice with control aCSF for 15-20 minutes to determine if the compound's effects are reversible.
-
Data Analysis: Quantify changes in firing rate, AP threshold, and PSC amplitude/frequency. Compare the baseline, drug application, and washout phases using appropriate statistical tests.
Protocol: In Vitro Mechanistic Study via Calcium Imaging
Rationale: Fluorescence-based calcium imaging is a high-throughput method to directly measure changes in intracellular calcium ([Ca²⁺]i).[12] By depolarizing cells to open voltage-gated calcium channels, we can visualize and quantify the inhibitory effect of the compound on calcium influx, directly testing the LTCC hypothesis.
Caption: Workflow for a fluorescence-based calcium imaging assay.
Procedure:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons on 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with a fluorescent calcium indicator like Fluo-4 AM according to the manufacturer's protocol. This dye exhibits a large fluorescence increase upon binding Ca²⁺.[12]
-
Compound Incubation:
-
Replace the dye-loading solution with a buffered salt solution (e.g., HBSS).
-
Add various concentrations of this compound to the wells.
-
Include vehicle control wells and positive control wells (e.g., 10 µM Nifedipine).
-
Incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure baseline fluorescence (F₀).
-
Program the reader to inject a depolarizing stimulus (e.g., a high-potassium solution to raise extracellular K⁺ to ~50 mM) into each well.
-
Immediately begin a kinetic read to measure the fluorescence signal (F) over time, capturing the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF/F₀ = (F_peak - F₀) / F₀) for each well.[13]
-
Normalize the response in compound-treated wells to the response in vehicle-treated wells (0% inhibition) and the response in positive control wells (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: In Vivo Behavioral Assessment via Elevated Plus-Maze
Rationale: The elevated plus-maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[14] Anxiolytic compounds typically increase the time spent and entries into the open, more "threatening" arms of the maze. This protocol allows for the assessment of the compound's potential effects on mood and anxiety.[15]
Caption: Workflow for the Elevated Plus-Maze (EPM) behavioral test.
Procedure:
-
Animal Acclimation: Acclimate mice or rats to the behavioral testing room for at least 1 hour before the experiment.
-
Compound Administration:
-
Divide animals into groups: Vehicle control, positive control (e.g., diazepam), and different dose groups of this compound (e.g., 1, 5, 10 mg/kg).
-
Administer the compound via an appropriate route, such as intraperitoneal (i.p.) injection.[14]
-
-
Pre-treatment Time: Allow for a 30-minute pre-treatment period between injection and testing.[14]
-
EPM Test:
-
Place the animal in the center of the plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis:
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Total arm entries are used as a measure of general locomotor activity to rule out sedative or hyperactive effects.
-
Compare the data between groups using ANOVA or an appropriate statistical test.
-
Data Presentation and Expected Outcomes
Table 2: Representative Data Summary
| Assay | Parameter Measured | Expected Outcome with Active Compound |
|---|---|---|
| Slice Electrophysiology | Change in AP Firing Rate | Decrease in firing rate upon depolarization |
| Calcium Imaging | IC₅₀ for Ca²⁺ Influx Inhibition | Dose-dependent inhibition of K⁺-evoked Ca²⁺ influx |
| Elevated Plus-Maze | % Time in Open Arms | Significant increase compared to vehicle control |
| Elevated Plus-Maze | Total Arm Entries | No significant change compared to vehicle control |
Safety and Handling
All laboratory work should be conducted in accordance with institutional guidelines and safety protocols.
-
Handling: Do not breathe dust. Avoid contact with skin, eyes, and clothing.[8][9] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[10] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant, observing all federal, state, and local environmental regulations.[8]
Conclusion
This compound is a valuable chemical entity for CNS research. While established as a synthetic intermediate, its inherent bioactivity warrants direct investigation. The protocols outlined in this guide provide a systematic framework for characterizing its effects on neuronal function, from the molecular level of ion channel activity to complex behavioral outcomes. By employing these self-validating methodologies, researchers can rigorously test the hypothesis of LTCC modulation and potentially uncover a new pharmacological tool for dissecting the complex mechanisms underlying CNS disorders.
References
-
Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). L-type calcium channels as drug targets in CNS disorders. Channels, 9(5), 242–255. [Link]
-
Striessnig, J., & Koschak, A. (2008). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 1(1), 83–97. [Link]
-
Sagi, V., & Tlusty, T. (2007). L-type Ca2+ channel blockers promote Ca2+ accumulation when dopamine receptors are activated in striatal neurons. Neuroscience, 148(1), 184–192. [Link]
-
Patsnap Synapse. (2024). What are L-type calcium channel blockers and how do they work? Retrieved from [Link]
-
Sircar, I., et al. (1992). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry, 35(23), 4442-9. [Link]
-
Psychiatric Times. (2026). What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics. Retrieved from [Link]
-
Ohkura, M., et al. (2012). A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo. PLoS ONE, 7(12), e51276. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Florida State University. (n.d.). Calcium Imaging and Caged compounds. Retrieved from [Link]
-
Kumar, A., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. 3 Biotech, 13(5), 164. [Link]
-
Mishra, T. (2021). Animal Models for CNS Disorders: Current Perspectives and Future Directions. Journal of Drug Delivery and Therapeutics, 11(4-S), 183-189. [Link]
-
Romero-Fierro, E., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1344265. [Link]
-
McGonigle, P. (2014). Animal models of CNS disorders. Biochemical Pharmacology, 87(1), 140-149. [Link]
-
Corder, G., et al. (2018). Calcium imaging for analgesic drug discovery. Neuroscience Letters, 667, 43-52. [Link]
-
PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Retrieved from [Link]
- Corveleyn, S., et al. (2011). Process for making n-(diphenylmethyl)piperazines.
-
Curia, G., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1099684. [Link]
-
ResearchGate. (n.d.). Animal models of CNS disorders. Retrieved from [Link]
-
Tchélingérian, J. L., et al. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Anxiety and Depression. Journal of Pharmacology and Experimental Therapeutics, 320(2), 643-652. [Link]
- Wang, Y., et al. (2013). Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]
- 5. L-type Ca2+ channel blockers promote Ca2+ accumulation when dopamine receptors are activated in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Welcome to the technical support center for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility of this compound. Our goal is to equip you with the scientific understanding and practical techniques to ensure successful experimental outcomes.
Introduction: Understanding the Solubility of a Dihydrochloride Salt
This compound is a salt form of the parent compound, designed to improve its aqueous solubility.[1] The presence of two hydrochloride moieties protonates the basic nitrogen atoms in the piperazine ring, rendering the molecule more polar and thus more amenable to dissolution in polar solvents. However, challenges in achieving the desired concentration, stability, and dissolution rate can still arise. This guide will walk you through the underlying principles and practical steps to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the dissolution of this compound.
Q1: What is the best starting solvent for dissolving this compound?
For initial attempts, highly polar solvents are recommended. Based on the behavior of similar piperazine salts, deionized water, and methanol are excellent starting points.[2] Dimethyl sulfoxide (DMSO) is also a very effective solvent for this class of compounds.[2]
Q2: I'm observing precipitation when adding my stock solution to an aqueous buffer. Why is this happening and how can I prevent it?
This is a common issue known as "salting out" or precipitation due to a pH shift. The dihydrochloride salt is most soluble at an acidic pH. When introduced to a neutral or basic buffer, the protonated piperazine can be deprotonated, leading to a significant decrease in solubility of the free base form. To prevent this, consider adjusting the pH of your final solution or using a co-solvent system.
Q3: Can I heat the solution to improve solubility?
Yes, for most salts, solubility increases with temperature.[2] Gentle heating (e.g., 37-50°C) can significantly aid dissolution. However, it is crucial to be mindful of the compound's stability at elevated temperatures over extended periods. Always start with gentle warming and short durations.
Q4: Is sonication a suitable method for aiding dissolution?
Sonication can be a very effective technique to break down particle agglomerates and increase the dissolution rate. It is a good alternative or complementary method to heating, especially when thermal degradation is a concern.
Troubleshooting Guide: Common Solubility Challenges
This section provides a more in-depth, step-by-step approach to resolving common solubility issues.
Issue 1: The compound is not dissolving in my chosen solvent at the desired concentration.
The intrinsic solubility of the compound in the selected solvent may be lower than your target concentration. Factors such as solvent polarity, pH, and temperature play a crucial role.
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: The solution is cloudy or hazy, even after the compound appears to have dissolved.
This may indicate the presence of fine, undissolved particulates or the formation of a colloidal suspension. It could also be due to impurities in the compound or solvent.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved microparticles.
-
Centrifugation: Centrifuge the solution at a high speed and carefully aspirate the supernatant.
-
Solvent Quality Check: Ensure you are using high-purity, anhydrous solvents where appropriate.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines the standard method for dissolving this compound.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vessel.
-
Solvent Addition: Add a portion (e.g., 50-70%) of the final volume of the chosen solvent to the vessel.
-
Initial Mixing: Agitate the mixture by vortexing or magnetic stirring at room temperature for 5-10 minutes.
-
Assisted Dissolution (if necessary): If the compound has not fully dissolved, proceed with one or more of the following:
-
Sonication: Place the vessel in a sonicator bath for 10-15 minute intervals.
-
Heating: Gently warm the solution in a water bath (37-50°C) with continuous stirring.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.
-
Filtration (Recommended): Filter the final solution through a suitable syringe filter to ensure clarity and remove any potential microparticulates.
Protocol 2: Preparation of a Stock Solution in a Co-Solvent System
This protocol is useful when the final application requires a buffered aqueous solution where the compound has lower solubility.
-
High Concentration Stock: Prepare a high-concentration stock solution in a strong organic solvent where the compound is highly soluble, such as DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer with vigorous mixing to avoid localized high concentrations that can lead to precipitation.
-
Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit in that co-solvent mixture.
Data Presentation: Solvent Selection Guide
The following table provides a qualitative and estimated quantitative guide to the solubility of this compound in common laboratory solvents. Note: The quantitative values are estimates based on the properties of structurally similar piperazine dihydrochloride salts and may vary.
| Solvent | Polarity | Qualitative Solubility | Estimated Solubility (mg/mL at 25°C) |
| Water | High (Polar Protic) | High | > 25 |
| Methanol | High (Polar Protic) | High | > 20 |
| Ethanol | Moderate (Polar Protic) | Moderate | 5 - 10 |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | High | > 30 |
| Acetonitrile | Moderate (Polar Aprotic) | Low to Moderate | 1 - 5 |
| Dichloromethane (DCM) | Low (Non-polar) | Insoluble | < 0.1 |
| Hexane | Low (Non-polar) | Insoluble | < 0.1 |
Mechanistic Insights: The Role of pH
The solubility of this compound is intrinsically linked to the pH of the solution. The piperazine moiety contains two nitrogen atoms that are protonated in the dihydrochloride salt. This protonation is key to its aqueous solubility.
Caption: The relationship between pH and solubility.
As the pH of the solution increases, the equilibrium shifts towards the deprotonated, free base form of the molecule. This form is significantly less polar and therefore less soluble in aqueous media, which can lead to precipitation. Maintaining a slightly acidic environment is often beneficial for keeping the compound in solution. Studies on other piperazine derivatives have shown that pH can be a controlling parameter for their behavior in solution.[3]
References
- Google Patents. (n.d.). US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
CAS. (n.d.). 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2015). How do I remove piperazine from the solid compound?. [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]
-
PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Stability of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in Solution
Introduction
Welcome to the technical support center for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding and controlling the stability of your experimental solutions is paramount for obtaining accurate, reproducible, and reliable results. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges you may encounter. The dihydrochloride salt form of 4-(Diphenylmethyl)-1-piperazineethanol is specifically designed to enhance its solubility in aqueous solutions, a critical factor for many biological and pharmaceutical applications.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many piperazine derivatives, is primarily influenced by several factors:
-
pH: The piperazine ring is basic, making its derivatives susceptible to pH-dependent degradation.[2] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. It is crucial to determine the optimal pH range for maximum stability.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3] For long-term storage, solutions should be kept at low temperatures.
-
Light: Exposure to light, particularly UV light, can induce photodegradation, often leading to the formation of colored byproducts.[2]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by dissolved oxygen or the presence of oxidizing agents.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: As a dihydrochloride salt, this compound is freely soluble in water.[4] For most biological applications, sterile, purified water (e.g., HPLC-grade or Milli-Q®) is the recommended solvent. If your experimental protocol requires the use of a buffer, ensure its compatibility and that the final pH of the solution is within a stable range for the compound. For non-aqueous applications, solubility in organic solvents like ethanol and ethylene glycol is also reported for piperazine compounds.[5]
Q3: How should I store solutions of this compound, and for how long can they be stored?
A3: For optimal stability, it is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, follow these guidelines:
-
Short-term storage (up to 24 hours): Store at 2-8°C, protected from light.
-
Long-term storage: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] The solid form of the compound should be stored at ≤ -4°C.[1]
The long-term stability in solution is not well-defined and should be experimentally determined for your specific solvent and storage conditions.
Q4: I've observed a precipitate in my solution after storage. What should I do?
A4: A precipitate can form due to several reasons, including exceeding the solubility limit at a lower temperature or degradation of the compound into less soluble products. Do not use a solution with a precipitate. You can try to redissolve the precipitate by gently warming the solution and sonicating. However, if the precipitate does not redissolve or if you suspect degradation, it is best to discard the solution and prepare a fresh one.
Q5: My solution has developed a yellow tint. Is it still usable?
A5: A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation, particularly photodegradation.[2] It is highly recommended not to use a discolored solution as the presence of degradation products can lead to erroneous and irreproducible experimental results.
Q6: Can I use solutions that have been subjected to multiple freeze-thaw cycles?
A6: It is strongly advised to avoid repeated freeze-thaw cycles.[2] Each cycle can introduce stress on the compound, potentially leading to degradation and affecting the concentration and integrity of your solution. Aliquoting your stock solution into single-use volumes is the best practice to maintain its quality.
Troubleshooting Guide
This section provides solutions to specific issues that you might encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of this compound in your experimental solution. The loss of the active compound or the formation of interfering degradation products can significantly impact your results.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your working solutions fresh from a solid or a recently prepared stock solution before each experiment.
-
Conduct a Stability Check: If you must use a stored solution, it is good practice to verify its integrity. This can be done by running a quick analytical check, such as HPLC, to confirm the concentration and purity of the compound.
-
Optimize Solution pH: Perform a pH-stability profile to identify the pH at which the compound is most stable in your experimental buffer.[2]
-
Protect from Light: Conduct your experiments under subdued light conditions or use amber-colored labware to minimize light exposure.
-
Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method
-
Potential Cause: The degradation products may have similar chromatographic properties to the parent compound, leading to co-elution and making it difficult to resolve and quantify them separately.
-
Troubleshooting Steps for HPLC Method Optimization:
-
Column Selection: While a C18 column is a common starting point, consider a column with a different selectivity, such as a phenyl or cyano stationary phase, which may offer better resolution for aromatic compounds and their degradation products.[2]
-
Mobile Phase pH Adjustment: The retention of basic compounds like piperazine derivatives is highly sensitive to the pH of the mobile phase. Experiment with different pH values of the aqueous component to improve separation.[2]
-
Gradient Elution: If an isocratic method does not provide sufficient separation, a gradient elution program, where the mobile phase composition is varied over time, can often resolve closely eluting peaks.[2]
-
Use of Additives: Adding a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing for basic analytes.[2]
-
Protocols and Methodologies
Protocol for Preparing a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile, calibrated container.
-
Add the desired volume of the appropriate solvent (e.g., sterile, HPLC-grade water) to the solid.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm sterile filter to remove any particulate matter.
-
For storage, aliquot the stock solution into single-use, light-resistant vials and store at -20°C or -80°C.
Protocol for a Basic Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2]
-
Prepare Stock Solution: Prepare a stock solution of the compound in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at a controlled elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC with UV or MS detection, to monitor the decrease in the parent compound and the formation of degradation products.
Data and Visualization
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Special Considerations |
| Solid | ≤ -4°C | Not specified, but recommended | Keep container tightly sealed. |
| Solution (Short-term) | 2-8°C | Required (use amber vials) | Use within 24 hours. |
| Solution (Long-term) | -20°C or -80°C | Required (use amber vials) | Aliquot to avoid freeze-thaw cycles. |
Diagrams
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
Wikipedia. (2023). Piperazine. Retrieved from [Link]
- Pawelczyk, E., Marciniec, B., & Matlak, B. (1975). Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. Polish journal of pharmacology and pharmacy, 27(3), 317–325.
- NTU Journal of Pure Sciences. (2022).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Optimizing In Vivo Experiments with 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Welcome to the technical support center for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the in vivo use of this compound. Drawing from established principles of pharmacology and preclinical research, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity and success of your experiments.
Introduction to this compound
This compound is a piperazine derivative with significant potential in neuroscience and pharmaceutical research.[1] Structurally related to first-generation antihistamines like cyclizine, its primary mechanism of action is anticipated to be the antagonism of the histamine H1 receptor.[2][3] This action on the central nervous system makes it a compound of interest for behavioral studies and the development of therapeutics for neurological disorders.[1][4] The dihydrochloride salt form of this compound enhances its aqueous solubility, a favorable property for in vivo formulations.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during in vivo experiments with this compound.
Q1: What is the recommended starting dose for in vivo experiments in rodents?
A1: There is currently no published specific in vivo dosage for this compound. However, based on data from structurally and functionally related piperazine derivatives, a starting dose range of 5-50 mg/kg is a scientifically sound starting point for dose-finding studies.
-
Rationale: Studies on other piperazine derivatives have shown efficacy in this range. For example, the piperazine derivative LQFM-008 demonstrated anti-inflammatory and anti-nociceptive effects in mice at oral doses of 15 and 30 mg/kg.[2] Another piperazine compound, D2, was used at 3 and 5 mg/kg in rats for neuroprotection studies.[5] Toxicity data for a related compound, 2-(4-Benzylpiperazine-1-yl)-1-(4-fluorophenyl)ethanol dihydrochloride, shows an LD50 of 45 mg/kg when administered intravenously in mice, indicating that this upper range should be approached with caution, especially with IV administration.[6]
It is imperative to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: How should I prepare a stock solution and formulate the compound for injection?
A2: The dihydrochloride salt of 4-(Diphenylmethyl)-1-piperazineethanol is expected to be soluble in aqueous vehicles. Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) are recommended as primary vehicles.
-
Initial Solubility Test: Before preparing a large batch, test the solubility of a small amount of the compound in your chosen vehicle to your desired highest concentration.
-
Stock Solution Preparation: For a 10 mg/mL stock solution, for example, dissolve 10 mg of the compound in 1 mL of sterile saline. Gentle warming and vortexing can aid dissolution.
-
Final Dosing Solution: Dilute the stock solution with the same vehicle to the final desired concentration for injection. Ensure the final solution is clear and free of particulates. All solutions for injection must be sterile; filtration through a 0.22 µm syringe filter is highly recommended.
| Vehicle | Suitability | Notes |
| Sterile Saline (0.9% NaCl) | Highly Recommended | Isotonic and well-tolerated. Ideal for intravenous and intraperitoneal injections. |
| Phosphate Buffered Saline (PBS) | Recommended | Maintains a stable physiological pH. Suitable for most routes of administration. |
| Water for Injection (WFI) | Suitable with caution | Can be used, but may not be isotonic, potentially causing discomfort or cell lysis at the injection site. |
| DMSO/Saline Mixture | For difficult solubility | If aqueous solubility is an issue, dissolve first in a minimal amount of DMSO (e.g., 5-10% of final volume) and then bring to volume with saline. Be aware that DMSO can have its own biological effects. |
Q3: What is the most appropriate route of administration?
A3: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Intraperitoneal (IP): A common and convenient route for systemic administration in rodents. It generally leads to rapid absorption.
-
Intravenous (IV): Provides 100% bioavailability and a rapid onset of action. However, it can also lead to more acute toxicity. The LD50 of a related compound was determined via this route to be 45 mg/kg in mice, so lower starting doses are advised.[6]
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies. The dose may need to be higher than for parenteral routes to account for first-pass metabolism. Studies with related piperazine derivatives have used oral doses in the 15-30 mg/kg range in mice.[2]
-
Subcutaneous (SC): Generally results in slower absorption and a more prolonged duration of action compared to IP or IV routes.
Q4: I am observing sedation and reduced locomotor activity in my animals. Is this expected?
A4: Yes, sedation is a potential and expected side effect. As a likely histamine H1 receptor antagonist, this compound is predicted to have effects on the central nervous system. First-generation antihistamines are well-known for their sedative properties.[7]
-
Troubleshooting:
-
Dose Reduction: If the sedation is interfering with your behavioral endpoint, a dose reduction is the first step.
-
Acclimatization: Allow animals to acclimate to the dosing procedure and handling to minimize stress-induced behavioral changes.
-
Timing of Behavioral Testing: Conduct behavioral tests at a consistent time after compound administration, and consider that the peak sedative effect may occur before the peak therapeutic effect for your desired endpoint.
-
Control Groups: Always include a vehicle-treated control group to differentiate compound-specific effects from procedural stress.
-
Q5: The compound appears to have a short duration of action in my model. What can I do?
A5: A short duration of action could be due to rapid metabolism or clearance.
-
Troubleshooting:
-
Pharmacokinetic Study: A pilot pharmacokinetic study to determine the compound's half-life in your model is the most definitive solution.
-
Dosing Regimen: Consider a twice-daily (BID) dosing regimen instead of a single daily dose.
-
Route of Administration: Switching from IV or IP to a subcutaneous (SC) route may provide a slower release and longer duration of action.
-
Formulation: For subcutaneous or intramuscular administration, exploring different vehicle formulations that could create a depot effect might be an advanced strategy.
-
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
This protocol describes the preparation of a 10 mg/mL stock solution and a 1 mg/mL final dosing solution in sterile saline.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter and sterile syringe
-
-
Procedure for 10 mg/mL Stock Solution:
-
Weigh 10 mg of this compound and place it in a sterile 15 mL conical tube.
-
Add 1 mL of sterile 0.9% saline to the tube.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Procedure for 1 mg/mL Dosing Solution:
-
In a sterile 50 mL conical tube, add 9 mL of sterile 0.9% saline.
-
Add 1 mL of the 10 mg/mL stock solution to the 9 mL of saline.
-
Vortex gently to mix.
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile, sealed vial. This is your final, sterile dosing solution.
-
Store appropriately (typically at 4°C for short-term use, but stability should be verified).
-
Protocol 2: Pilot Dose-Response Study Workflow
This workflow outlines the steps to determine the optimal dose of this compound for a new in vivo model.
Caption: Workflow for a pilot dose-response study.
Signaling Pathway and Mechanism of Action
As a histamine H1 receptor antagonist, this compound likely acts by competitively inhibiting the binding of histamine to its receptor on target cells. This can be particularly relevant in the central nervous system where histamine acts as a neurotransmitter.
Caption: Proposed mechanism of H1 receptor antagonism.
This guide provides a foundational framework for your in vivo studies with this compound. Remember that careful planning, pilot studies, and meticulous observation are the cornerstones of successful and reproducible preclinical research.
References
-
Sircar, I., Haleen, S. J., Burke, S. E., & Barth, H. (1992). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry, 35(23), 4442–4449. [Link]
-
Meena, P., Manral, A., Saini, V., & Tiwari, M. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314–327. [Link]
-
Chemical Toxicity Database. (n.d.). RTECS NUMBER-TL9299570. Retrieved January 15, 2026, from [Link]
-
de Campos, V. E., de Fátima, Â., da Silva, M. A., & de Souza, G. E. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology, 765, 339–346. [Link]
-
Mir, S., Evans, J. M., & Kelleher, C. J. (1988). Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. Arzneimittel-Forschung, 38(6), 798–802. [Link]
-
Wang, Y., Li, Y., & Zhang, Y. (2013). Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(14), 4158–4161. [Link]
-
J&K Scientific. (n.d.). 4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Yoshikawa, T., Nakamura, M., & Sugimoto, Y. (2006). Effects of histamine H(1) receptor antagonists on depressive-like behavior in diabetic mice. Pharmacology, Biochemistry, and Behavior, 84(1), 154–159. [Link]
-
CAS Common Chemistry. (n.d.). 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Elz, S., Kramer, K., Pertz, H. H., Detert, H., ter Laak, A. M., Kuehne, R., & Schunack, W. (2014). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 19(7), 9439–9465. [Link]
-
Jin, C., Li, Y., & Wang, Y. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]
-
PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Retrieved January 15, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 4-((4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). 14 clinical studies. Retrieved January 15, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RTECS NUMBER-TL9299570-Chemical Toxicity Database [drugfuture.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride (Cyclizine HCl)
A Guide to Ensuring Stability and Preventing Degradation in Research Applications
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section covers the fundamental stability characteristics of Cyclizine HCl.
Q1: What is 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride and what is it used for in research?
A1: this compound, or Cyclizine HCl, is a piperazine derivative.[1][2] In research and pharmaceutical development, it is known for its antihistaminic, antiemetic, and anticholinergic properties.[1] It is frequently used in studies related to nausea and vomiting, motion sickness, and vertigo.[2] Its dihydrochloride salt form is utilized to enhance solubility and stability for formulation and experimental use.[3]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure and data from forced degradation studies, the primary degradation pathways for Cyclizine HCl are oxidation and acid-catalyzed hydrolysis .[4] The piperazine ring and the diphenylmethyl moiety are the most susceptible parts of the molecule.
-
Oxidation: The piperazine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opening byproducts.[5][6] This is a common degradation pathway for piperazine derivatives, often catalyzed by trace metals or exposure to atmospheric oxygen.[6][7]
-
Hydrolysis: Under acidic conditions, Cyclizine HCl can undergo hydrolysis, leading to the formation of impurities.[4]
-
Photodegradation: While less pronounced than oxidation, the diphenylmethyl group contains chromophores that can absorb UV light, potentially leading to photolytic degradation upon prolonged exposure.[1][8]
Q3: How should I properly store solid Cyclizine HCl powder?
A3: Proper storage is the first and most critical step in preventing degradation.
-
Temperature: Store the solid powder in a refrigerator at 4°C.[9] Some suppliers recommend storage at or below 25°C.[10] For long-term stability, colder, controlled temperatures are preferable.
-
Atmosphere: Keep the container tightly sealed to minimize exposure to atmospheric oxygen and moisture.[11]
-
Light: Store in a light-resistant container to protect against photolytic degradation.[12] Amber glass vials are a suitable option.[10]
Q4: My solid compound has developed a yellowish or brownish tint. What does this mean?
A4: A change in color, particularly to yellow or brown, is a common visual indicator of oxidation in piperazine-containing compounds.[5] This suggests that the material has started to degrade, likely due to improper storage such as exposure to air or high temperatures. It is highly recommended to use a validated analytical method, like HPLC, to assess the purity of the material before use.[1]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides direct answers to problems you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Unexpected peaks appear in HPLC chromatogram over time. | Oxidative Degradation: The piperazine ring is likely oxidizing in your solution. This can be accelerated by dissolved oxygen, trace metal ions in solvents, or elevated temperatures.[4][5][7] | 1. Use Degassed Solvents: Sparge your mobile phase and sample diluents with an inert gas (Nitrogen or Argon) to remove dissolved oxygen.[5] 2. Work Quickly: Prepare solutions fresh and use them as soon as possible. 3. Control Temperature: Keep solutions cooled (e.g., in an autosampler set to 4°C) during analysis.[9] 4. Consider Antioxidants: For formulation studies, the inclusion of antioxidants like Butylated Hydroxytoluene (BHT) may be tested, though this requires careful validation.[5][6] |
| Loss of parent compound concentration in acidic solutions. | Acid Hydrolysis: The compound is known to degrade under acidic stress conditions.[4] The pH of your solution may be too low for stability. | 1. Adjust pH: If your experimental design allows, buffer your solution to a less acidic pH. 2. Limit Exposure Time: Minimize the time the compound spends in a highly acidic environment. 3. Temperature Control: Perform acidic steps at reduced temperatures to slow the rate of hydrolysis.[1] |
| Solution turbidity or precipitation occurs. | Solubility Issues: Cyclizine HCl has finite solubility which can be affected by pH and the ionic strength of the buffer. Formation of Insoluble Degradants: Some degradation products may be less soluble than the parent compound. | 1. Verify Solubility: Confirm the solubility of Cyclizine HCl in your specific solvent system and concentration. 2. pH Adjustment: Ensure the pH of your solution is optimal for solubility. 3. Filter Solution: Use a 0.45 µm filter to remove any particulates before use or analysis.[1] |
| Assay results are inconsistent between experiments. | Systematic Degradation: The compound may be degrading consistently during a specific step of your experimental workflow (e.g., sonication, heating, prolonged light exposure). | 1. Workflow Review: Map out your entire experimental process to identify potential stress points. (See Workflow Diagram below). 2. Avoid Excessive Heat: Use sonication judiciously to dissolve the compound and avoid overheating the solution.[1] 3. Protect from Light: Work in a shaded area or use amber-colored labware to minimize light exposure.[12] |
Section 3: Protocols for Stability Management
Follow these detailed protocols to ensure the integrity of your compound throughout your research.
Protocol 1: Preparation of Stabilized Stock Solutions
This protocol minimizes degradation during the initial preparation of solutions for in vitro or analytical experiments.
-
Solvent Preparation: Use high-purity (e.g., HPLC-grade) solvents. Before use, degas the chosen solvent (e.g., water, buffer, or a mix with acetonitrile) by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[5]
-
Weighing: Accurately weigh the required amount of solid Cyclizine HCl in a controlled environment with minimal exposure to ambient light.
-
Dissolution: Add the weighed powder to the degassed solvent. To aid dissolution, use a vortex mixer or sonicate briefly in a cool water bath, ensuring the solution does not heat up.[1]
-
pH Adjustment (if applicable): If preparing a buffered solution, adjust the pH after the compound has fully dissolved. Be mindful that the compound is more susceptible to degradation in strong acidic conditions.[4]
-
Storage of Solution: Store the stock solution in a tightly sealed, amber glass vial at 4°C.[9][12] For many applications, a freshly prepared solution is always preferable. Stability studies have shown that solutions can be stable for at least 5 days when stored properly at 4°C and protected from light.[12]
-
Filtration: Before use, filter the required aliquot through a 0.45 µm syringe filter (e.g., nylon or PTFE) to remove any micro-particulates.[1]
Protocol 2: Conducting a Basic Forced Degradation Study
This workflow helps you understand the stability of Cyclizine HCl under your specific experimental conditions and is essential for developing stability-indicating analytical methods.[1]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Cyclizine HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).[1]
-
Aliquot for Stress Conditions: Divide the stock solution into separate, clearly labeled containers for each stress condition.
-
Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C for 2 hours.[1]
-
Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH. Keep at 60°C for 2 hours.
-
Oxidation: Mix with an equal volume of 6% hydrogen peroxide (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.[1]
-
Thermal Stress (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photolytic Stress (Solid): Expose the solid powder to UV light (254 nm) for 7 days.[1]
-
-
Neutralization & Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for HPLC analysis using the mobile phase.[1]
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. The goal is to separate the parent peak from any degradation products that are formed.[1]
Section 4: Visualizing Degradation and Prevention
Diagrams help to conceptualize the processes of degradation and the workflows designed to prevent it.
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of the Cyclizine HCl molecule.
Caption: Primary degradation pathways for Cyclizine HCl.
Diagram 2: Experimental Workflow for Stability
This workflow chart outlines the key steps to maintain compound integrity during experimental use.
Caption: Recommended workflow to minimize degradation.
References
-
Ofipharma. (2019, August 16). Safety Data Sheet - Cyclizine Hydrochloride. Retrieved from [Link]
-
Fernandes, A. (n.d.). Forced degradation study of Cyclizine HCl. Goa University. Retrieved from [Link]
-
Drugs.com. (n.d.). Cyclizine Hydrochloride 50 mg Tablets. Retrieved from [Link]
-
University of the Witwatersrand. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. Retrieved from [Link]
-
Chen, E. (2015). Mitigation methods for piperazine oxidation in post-combustion carbon capture. The University of Texas at Austin. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2024, November 12). Cyclizine HCl orodispersible tablet with new excipients development. Retrieved from [Link]
-
Waterman, K. C., & MacDonald, B. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 171. Retrieved from [Link]
-
Khan, I. U., et al. (2012). Evaluation of Antihistamine in Pure and in Dosage forms by Least Square Regression Method. Journal of the Chinese Chemical Society, 59(7), 861-866. Retrieved from [Link]
- Google Patents. (n.d.). Substituted piperazine compounds and their use as fatty acid oxidation inhibitors.
-
Darwish, I. A., et al. (2013). Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids. Tropical Journal of Pharmaceutical Research, 12(3), 407-414. Retrieved from [Link]
-
Richard, C., & Grabner, G. (1999). Photo-heterolysis and -homolysis of substituted diphenylmethyl halides, acetates, and phenyl ethers in acetonitrile: characterization of diphenylmethyl cations and radicals generated by 248-nm laser flash photolysis. Journal of the American Chemical Society, 121(40), 9269-9278. Retrieved from [Link]
-
Musacchio, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2020). Ecofriendly Validated Chromatographic Methods for Quantitation of Cyclizine and Its Toxic Impurities in Its Parenteral Formulation. Journal of AOAC International, 104(2), 356-365. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. irgu.unigoa.ac.in [irgu.unigoa.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. usbio.net [usbio.net]
- 10. drugs.com [drugs.com]
- 11. fishersci.com [fishersci.com]
- 12. Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Welcome to the technical support center for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the bioavailability of this compound. We will explore the underlying principles and provide actionable protocols to help you overcome common challenges in your experiments.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the development and formulation of this compound.
FAQs
-
Q1: What are the known physicochemical properties of this compound?
-
Q2: My initial in vivo studies with a simple aqueous solution of this compound show low and variable oral bioavailability. What are the likely causes?
A2: Low and variable oral bioavailability for a compound like this, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV drug candidate, can stem from several factors:
-
Poor Aqueous Solubility and Dissolution: Despite being a dihydrochloride salt, the compound may precipitate in the higher pH environment of the small intestine, leading to incomplete dissolution and absorption.[3][4]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., cytochrome P450 enzymes), reducing the amount of active drug reaching systemic circulation.[5][6]
-
Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.[7][8]
-
-
Q3: How can I determine if my compound is a substrate for P-glycoprotein (P-gp)?
A3: You can assess P-gp interaction using in vitro cell-based assays, such as the Caco-2 permeability assay. By comparing the bidirectional transport of your compound across a Caco-2 cell monolayer, you can determine the efflux ratio. An efflux ratio significantly greater than 2 suggests that your compound is a substrate for P-gp.
-
Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?
A4: Several strategies can be employed, and the optimal choice will depend on the specific physicochemical and biopharmaceutical properties of your compound. Promising approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and Solid Lipid Nanoparticles (SLNs) can enhance solubility, protect the drug from degradation, and facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[3][5][9][10][11]
-
Nanotechnology: Reducing the particle size to the nanoscale (nanocrystals) or using polymeric nanoparticles can significantly increase the surface area for dissolution and improve absorption.[4][12][13][14][15]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and dissolution rate.[16][17][18][19][20]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo can be a highly effective strategy.[21][22][23][24][25]
-
-
Q5: I am considering a lipid-based formulation. Which type is most suitable?
A5: The choice of a lipid-based system depends on the drug's properties.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine emulsions in the gut, enhancing drug solubilization and absorption.[3][4] They are particularly useful for lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) are solid lipidic carriers that can offer controlled drug release and improved stability.[10][12]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drug precipitation in formulation during storage. | Poor physical stability of the formulation (e.g., amorphous solid dispersion or supersaturated system). | Optimize the polymer and drug loading in solid dispersions. For lipid-based systems, ensure the drug remains solubilized in the lipid matrix under storage conditions. |
| Inconsistent results in in vitro dissolution testing. | The formulation is not dispersing or emulsifying properly. Inadequate sink conditions. | For SEDDS, optimize the surfactant-to-oil ratio. Ensure the dissolution medium and agitation speed are appropriate to mimic in vivo conditions. |
| High inter-animal variability in pharmacokinetic studies. | Formulation performance is sensitive to gastrointestinal conditions (e.g., presence of food, GI motility). | Consider formulations that are less dependent on physiological variables, such as SMEDDS or nanocrystals. Administer the formulation to fasted or fed animals to assess the food effect. |
| Good in vitro dissolution but still poor in vivo bioavailability. | The drug may be a substrate for significant first-pass metabolism or efflux transporters. | Investigate the metabolic stability of the compound using liver microsomes. Perform a Caco-2 permeability assay to assess efflux. Consider strategies that promote lymphatic uptake (LBDDS) or co-administration with a P-gp inhibitor. |
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experiments to enhance the bioavailability of this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS to improve the solubility and absorption of the compound.
Materials:
-
4-(Diphenylmethyl)-1-piperazineethanol (free base)
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of the free base in various oils, surfactants, and co-solvents to select suitable excipients.
-
Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. b. Heat the mixture to 40-50°C to ensure homogeneity. c. Add the pre-weighed amount of the drug to the mixture and stir until completely dissolved.
-
Characterization: a. Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add the SEDDS formulation to water with gentle agitation and record the time taken for it to form a clear or bluish-white emulsion. c. In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in a relevant biorelevant medium (e.g., FaSSIF or FeSSIF).
Protocol 2: Formulation of Polymeric Nanoparticles
Objective: To encapsulate the compound in polymeric nanoparticles to enhance its stability and absorption.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PLA)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer 188)
Procedure:
-
Solvent Evaporation Method: a. Dissolve the drug and polymer in the organic solvent. b. Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water emulsion. c. Sonicate the emulsion to reduce the droplet size. d. Evaporate the organic solvent under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to remove un-encapsulated drug and excess surfactant. Wash the pellet with deionized water and resuspend.
-
Characterization: a. Particle Size and Zeta Potential: Measure the particle size and surface charge using a DLS instrument. b. Encapsulation Efficiency and Drug Loading: Determine the amount of drug encapsulated within the nanoparticles using a validated analytical method (e.g., HPLC).
Part 3: Visualization and Data Presentation
Decision-Making Workflow for Bioavailability Enhancement
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmtech.com [pharmtech.com]
- 5. longdom.org [longdom.org]
- 6. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 7. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. scispace.com [scispace.com]
- 11. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoriginal.com [innoriginal.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [ouci.dntb.gov.ua]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. rroij.com [rroij.com]
- 21. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | Semantic Scholar [semanticscholar.org]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization | MDPI [mdpi.com]
Technical Support Center: Overcoming Resistance to 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in Assays
Welcome to the technical support center for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering resistance or unexpected results in their assays involving this compound. As a versatile molecule utilized in pharmaceutical and neuroscience research, understanding and overcoming experimental hurdles is crucial for advancing your work.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges.
Understanding the Compound and its Biological Context
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structural similarity to first-generation histamine H1 receptor antagonists suggests that its primary mechanism of action in many biological assays is the competitive antagonism of histamine H1 receptors.[3][4][5][6][7] This action can alleviate allergic symptoms by preventing histamine from binding to its receptors on nerve endings, smooth muscles, and glandular cells.[3][4]
However, like many small molecule compounds, its efficacy in in vitro and in vivo models can be compromised by various resistance mechanisms. This guide will walk you through identifying and troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during your experiments, providing plausible explanations and actionable solutions.
FAQ 1: Why am I observing a decreased or complete lack of compound activity in my cell-based assay over time?
Possible Cause 1: Upregulation of Efflux Pumps (ABC Transporters)
One of the most common mechanisms of acquired drug resistance in cell culture is the overexpression of ATP-binding cassette (ABC) transporters.[8][9][10][11] These membrane proteins act as cellular "pumps," actively removing a wide variety of compounds from the cell's interior, thereby reducing the intracellular concentration of your test compound and limiting its ability to reach its target.[8][11] Key players in multidrug resistance include P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[9][10][12]
Troubleshooting Workflow:
-
Co-incubation with an ABC Transporter Inhibitor: To test for efflux pump activity, co-incubate your cells with this compound and a known inhibitor of ABC transporters.
Inhibitor Target(s) Typical Working Concentration Verapamil P-gp 1-10 µM MK-571 MRP1 10-50 µM Ko143 BCRP 0.1-1 µM If the activity of your compound is restored in the presence of an inhibitor, it strongly suggests that efflux pumps are responsible for the observed resistance.
-
Gene and Protein Expression Analysis: Quantify the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) using qPCR. Assess protein levels via Western blotting or flow cytometry using specific antibodies. An increase in expression in your resistant cell line compared to a sensitive parental line is a strong indicator of this resistance mechanism.
Experimental Workflow for Investigating ABC Transporter-Mediated Efflux
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1 antagonist - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Antihistamine - Wikipedia [en.wikipedia.org]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
Technical Support Center: Optimizing pH for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride Activity
Welcome to the technical support guide for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting protocols, and frequently asked questions to ensure the successful application of this compound in your experiments. The primary focus is on the critical, yet often overlooked, parameter of pH control, which dictates the compound's solubility, stability, and ultimate biological activity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with this compound.
Q1: My this compound is precipitating out of my aqueous buffer. What is the most likely cause?
A1: The most common cause of precipitation is an inappropriate solution pH. The compound is supplied as a dihydrochloride salt to enhance its aqueous solubility.[1] This salt form exists when the two nitrogen atoms in the piperazine ring are protonated (positively charged). When you increase the pH of the solution with a base, you begin to deprotonate these nitrogens, converting the compound to its free base form. This neutral, uncharged form is significantly less soluble in water and will precipitate out, appearing as a cloudiness or solid particulate in your solution.
Q2: What is the recommended starting solvent and pH for preparing a stock solution?
A2: For initial stock solution preparation, it is best to dissolve the dihydrochloride salt in a slightly acidic aqueous buffer (e.g., pH 4.0-6.0) or in deionized water, which will naturally result in a slightly acidic pH upon dissolution of the salt. At this pH, the piperazine nitrogens will be fully protonated, ensuring maximum solubility. For applications requiring a non-aqueous solvent, high-purity DMSO or ethanol can be used, though solubility should be confirmed for your desired concentration.
Q3: How do I choose the correct buffer for my experiment?
A3: The choice of buffer is critical for maintaining a stable pH throughout your experiment. A general best practice is to select a buffer system whose pKa is within +/- 1 pH unit of your target experimental pH. This ensures the buffer has adequate capacity to resist pH fluctuations. For example, if your target pH is 7.4, a phosphate-buffered saline (PBS) is an excellent choice. Avoid using buffers that may interfere with your assay (e.g., phosphate buffers in kinase assays involving ATP).
Buffer Selection Guide
| Target pH Range | Recommended Buffer System | Considerations |
|---|---|---|
| 5.0 - 6.5 | MES (2-(N-morpholino)ethanesulfonic acid) | Good for many biological assays; does not chelate most metal ions. |
| 6.5 - 7.5 | PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) | Often used in cell culture and protein-based assays. |
| 7.0 - 8.2 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | A common and robust buffer for physiological pH ranges. |
| 7.2 - 8.5 | Tris (tris(hydroxymethyl)aminomethane) | Temperature-sensitive pH; can interfere with some enzymatic reactions. |
Q4: My experimental results are inconsistent. Could pH be the culprit?
A4: Absolutely. Inconsistent pH control is a major source of experimental variability. Since the protonation state (and thus the charge) of this compound is pH-dependent, minor shifts in pH can alter its interaction with its biological target. This can lead to run-to-run variability in measured activity, binding affinity, or cellular uptake. Always measure the pH of your final assay solution after all components, including your compound, have been added.
Q5: What is the pKa of this compound, and how does it relate to the optimal pH for my experiment?
A5: The precise pKa values for 4-(Diphenylmethyl)-1-piperazineethanol are not commonly published. However, the piperazine moiety typically has two distinct pKa values. The first deprotonation (from the +2 charged state to the +1 state) and the second deprotonation (from the +1 state to the neutral free base). The key principle is that the charge of the molecule dramatically influences its behavior. For many biological targets, the charged, protonated form is required for interaction with the active site. Therefore, the optimal pH is often a compromise: it must be high enough to be physiologically relevant but low enough to keep the compound in its soluble, active, protonated state. An experimental pH-activity profile (see Protocol 2) is the most reliable way to determine the optimal pH for your specific system.
Section 2: Troubleshooting Guide
This guide provides a direct, problem-solution framework for common experimental hurdles.
| Problem | Potential Cause | Recommended Solution |
| Compound "crashes out" or becomes cloudy during pH adjustment. | The pH has been raised too high, causing the formation of the insoluble free base. | 1. Lower the pH: Immediately add a small amount of dilute HCl (e.g., 0.1 M) to re-acidify the solution until it becomes clear. 2. Re-evaluate Target pH: Your target pH may be too high for the required concentration. Consider running the assay at a lower pH. 3. Add a Co-solvent: If the experimental system allows, introducing a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol can increase the solubility of the free base. |
| Low or no biological activity observed. | 1. Precipitation: The compound may have precipitated, lowering its effective concentration. 2. Incorrect Protonation State: The experimental pH may favor a charge state of the molecule that is inactive. | 1. Verify Solubility: Visually inspect your final assay solution (before adding cells or target proteins) for any signs of precipitation. Centrifuge a small aliquot to check for a pellet. 2. Perform a pH-Activity Curve: Test the compound's activity across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to identify the optimal condition for your specific assay (See Protocol 2). |
| Inconsistent retention time in Reverse-Phase HPLC. | The mobile phase pH is too close to a pKa of the compound, causing a mixed population of ionized and non-ionized species. | 1. Adjust Mobile Phase pH: For consistent chromatography, the mobile phase pH should be at least 2 units above or below the analyte's pKa. 2. Acidify the Mobile Phase: A common solution is to add a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase. This ensures the piperazine nitrogens are fully protonated, leading to a single, sharp peak with a stable retention time. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in an aqueous buffer.
-
Calculate Mass: Determine the mass of this compound (MW: 369.33 g/mol )[2] required for your desired volume and concentration.
-
Select Buffer: Prepare a suitable buffer, such as 100 mM MES, at pH 6.0.
-
Dissolution: Add the calculated mass of the compound to your desired volume of buffer.
-
Aid Solubilization: Vortex the solution vigorously. If needed, brief sonication in a water bath can be used to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at ≤ -4 °C to minimize freeze-thaw cycles.[1]
Protocol 2: Determining Optimal pH via an Activity Profile
This workflow allows you to empirically determine the ideal pH for your biological assay.
-
Prepare Buffers: Make a series of your primary assay buffer at different pH values (e.g., 6.8, 7.1, 7.4, 7.7, 8.0).
-
Set Up Reactions: For each pH value, prepare a set of parallel reactions. Include appropriate positive and negative controls at each pH.
-
Add Compound: Add a fixed concentration of the this compound stock solution to each reaction.
-
Incubate: Allow the reactions to proceed for your standard incubation time.
-
Measure Activity: Measure the endpoint of your assay (e.g., fluorescence, absorbance, cell viability).
-
Analyze Data: Plot the measured activity as a function of pH. The peak of this curve represents the optimal pH for your compound's activity in this specific assay system.
Caption: Workflow for determining the optimal experimental pH.
Section 4: Visualizing pH-Dependent Behavior
The chemical behavior of 4-(Diphenylmethyl)-1-piperazineethanol is governed by the protonation state of its piperazine ring. Understanding this equilibrium is key to troubleshooting.
Caption: pH-dependent equilibrium states of the compound.
This troubleshooting guide is designed to be a living document. For further assistance or to report observations that may benefit the scientific community, please contact our technical support team.
References
-
J&K Scientific. (n.d.). 4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720908, this compound. Retrieved January 15, 2026, from [Link]
-
PubMed. (1990). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Retrieved January 15, 2026, from [Link]
- Google Patents. (1993). WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation.
-
CAS Common Chemistry. (n.d.). 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720930, 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Retrieved January 15, 2026, from [Link]
-
TFP. (2023). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Retrieved January 15, 2026, from [Link]
- Google Patents. (2013). CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
-
ACS Catalysis. (2020). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. Retrieved January 15, 2026, from [Link]
-
GSRS. (n.d.). 4-((4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL. Retrieved January 15, 2026, from [Link]
-
MDPI. (2022). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved January 15, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to 4-(Diphenylmethyl)-1-piperazineethanol and Structurally Related CNS-Active Compounds
Introduction
The diphenylmethylpiperazine scaffold is a quintessential "privileged structure" in medicinal chemistry, renowned for its ability to interact with multiple high-value biological targets, particularly within the central nervous system (CNS). This guide focuses on 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride , a key research compound and synthetic intermediate used in the development of novel therapeutics for neurological disorders.[1] While extensive public data on the final pharmacological profile of this specific molecule is limited due to its status as a research intermediate, its structure provides a powerful lens through which we can analyze and understand a family of widely used CNS-active drugs.
This document provides a comparative analysis of 4-(Diphenylmethyl)-1-piperazineethanol against three structurally analogous, clinically significant compounds: Cyclizine , Hydroxyzine , and Cinnarizine . By examining how minor modifications to the core diphenylmethylpiperazine structure profoundly alter receptor affinity, selectivity, and ultimately, therapeutic application, researchers can gain deeper insights into the structure-activity relationships (SAR) that govern this important class of molecules. We will explore their comparative pharmacology, supported by experimental data, and provide detailed protocols for their characterization.
The Diphenylmethylpiperazine Core: A Scaffold for CNS Activity
The 1-(diphenylmethyl)piperazine core consists of a piperazine ring where one nitrogen atom is substituted with a diphenylmethyl (benzhydryl) group. This large, lipophilic benzhydryl moiety is crucial for anchoring these molecules within the binding pockets of various receptors, most notably the histamine H1 receptor. The second nitrogen atom of the piperazine ring (at the N4 position) is a critical point of diversification, where different substituents dictate the compound's unique pharmacological profile and therapeutic utility.
Caption: Core structure and key diversification points of the diphenylmethylpiperazine scaffold.
Compound Profiles: A Study in Structural and Functional Divergence
The four compounds under review share the same foundational structure but differ critically at the N4-position and on the phenyl rings. These subtle changes redefine their clinical applications, transforming a core antihistamine scaffold into agents for motion sickness, anxiety, or vertigo.
| Compound | Structure | Key Structural Differences | Primary Therapeutic Use(s) |
| 4-(Diphenylmethyl)-1-piperazineethanol (Topic Compound) | ![]() | N4-Substituent: -CH₂CH₂OH | Research intermediate for CNS drugs (e.g., anxiolytics, antidepressants).[1] |
| Cyclizine | ![]() | N4-Substituent: -CH₃ | Antiemetic (motion sickness, vertigo).[2] |
| Hydroxyzine | ![]() | N4-Substituent: -CH₂CH₂OCH₂CH₂OH Phenyl Ring: 4-Chloro | Anxiolytic, sedative, antihistamine (pruritus).[3] |
| Cinnarizine | ![]() | N4-Substituent: -CH₂CH=CHC₆H₅ (Cinnamyl) | Antiemetic (vertigo), peripheral vasodilator.[4][5] |
Comparative Analysis: How Structure Dictates Pharmacological Function
The diverse activities of these molecules are a direct result of the chemical properties of their N4-substituents and phenyl ring modifications.
-
From Ethanol to Methyl (Topic Compound vs. Cyclizine): The topic compound features a hydroxyethyl group, which introduces polarity and hydrogen-bonding capability. This is a common feature in CNS drugs designed to modulate activity beyond simple antagonism. In contrast, Cyclizine's simple N4-methyl group results in a classic first-generation antihistamine profile, characterized by potent H1 receptor antagonism and significant central anticholinergic (antimuscarinic) effects that contribute to its antiemetic properties.[2][6]
-
Elaboration and Halogenation (Topic Compound vs. Hydroxyzine): Hydroxyzine extends the N4-side chain and adds a chloro- group to one of the phenyl rings. The extended, flexible, and polar side chain, combined with the increased lipophilicity from the chlorine atom, enhances its blood-brain barrier penetration and contributes to its potent H1 receptor inverse agonism and sedative properties.[3] Critically, Hydroxyzine also gains affinity for serotonergic (5-HT2A) and dopaminergic (D2) receptors, which is believed to underlie its distinct anxiolytic effects not seen with simpler analogs like Cyclizine.
-
Introduction of Bulk and Rigidity (Topic Compound vs. Cinnarizine): Cinnarizine incorporates a large, unsaturated cinnamyl group at the N4 position. This dramatic structural change introduces an entirely new mechanism of action: calcium channel blockade .[4][5] While it retains H1-antagonist activity, its ability to inhibit voltage-gated calcium channels in vascular smooth muscle makes it a vasodilator and a primary treatment for vertigo, where labyrinthine blood flow is implicated.[4] This dual H1/Ca2+ channel activity is a prime example of how scaffold diversification can create multi-target ligands.
Quantitative Pharmacological Comparison
To objectively compare these compounds, we must examine their binding affinities (Ki) for various receptors. The Ki value represents the concentration of a ligand required to occupy 50% of the receptors in the absence of the endogenous ligand; a lower Ki indicates higher binding affinity.
Disclaimer: The following data is synthesized from multiple sources. Direct comparison of absolute values between different studies should be done with caution, as experimental conditions (e.g., tissue source, radioligand, buffer composition) can influence results. The focus should be on the relative orders of magnitude and selectivity profiles.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Histamine H1 | Muscarinic (M1-M5) | Dopamine D2 | Serotonin 5-HT2A | Reference(s) |
| Hydroxyzine | ~2 | High Ki (~3,600 - 30,000) | ~378 | ~50 | [1][7] |
| Cyclizine | ~4.4 | Moderate Ki (~400-700) | Low Affinity | Low Affinity | [8] |
| Cinnarizine | Clinically Active | Clinically Active | Moderate Ki (~13) | Clinically Active | [4] |
| 4-(Diphenylmethyl)-1-piperazineethanol | Predicted High | Predicted Moderate | Unknown | Unknown | Inferred from structure |
Expert Insights from the Data:
-
H1 Receptor Potency: Both Hydroxyzine and Cyclizine are highly potent H1 receptor antagonists, with Ki values in the low nanomolar range. This confirms the diphenylmethylpiperazine core as a premier H1-pharmacophore.
-
Anticholinergic Effects: Cyclizine shows moderate affinity for muscarinic receptors, consistent with its known anticholinergic side effects (e.g., dry mouth, blurred vision).[2] In contrast, Hydroxyzine has a remarkably low affinity for these receptors, making it a more selective H1 antagonist in this regard.[1][7] The topic compound, with its ethanol group, is structurally more similar to Hydroxyzine's side chain and would be predicted to have lower muscarinic affinity than Cyclizine.
-
Polypharmacology: Hydroxyzine's anxiolytic profile is explained by its moderate affinity for 5-HT2A and D2 receptors. Cinnarizine also displays significant D2 receptor antagonism, which contributes to its antiemetic effects but is also linked to a risk of drug-induced parkinsonism.[4][5] This multi-target profile is a key differentiator from the more classic antihistamine, Cyclizine.
Experimental Protocols for In-Vitro Characterization
To ensure the trustworthiness and reproducibility of pharmacological data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for determining the binding affinity and functional antagonism of these compounds at the H1 receptor.
Protocol 1: H1 Receptor Competitive Radioligand Binding Assay (Ki Determination)
This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled H1 antagonist from the receptor.
Caption: Workflow for determining H1 receptor binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from a cell line stably overexpressing the human H1 receptor (e.g., HEK293 or CHO cells) to ensure a high receptor density and a robust signal-to-noise ratio.
-
Assay Buffer: A standard physiological buffer such as 50 mM Tris-HCl, pH 7.4, is used to maintain protein integrity.
-
Radioligand: [³H]-Pyrilamine is a commonly used, high-affinity H1 antagonist that serves as the probe. Its concentration should be near its dissociation constant (Kd) for optimal assay sensitivity.
-
Incubation: Incubate membranes, a fixed concentration of [³H]-Pyrilamine, and a range of test compound concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a non-radiolabeled H1 antagonist, like 10 µM Mepyramine).
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration over glass fiber filters. This quickly separates the large membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding inhibition against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[9] This conversion is critical as it provides a true measure of affinity, independent of assay conditions.
Protocol 2: H1 Receptor Functional Antagonism via Calcium Mobilization Assay (IC50 Determination)
This functional assay measures a compound's potency by quantifying its ability to block the intracellular calcium increase induced by an H1 agonist (histamine). This is a direct measure of the compound's antagonistic effect on the receptor's signaling pathway.
Caption: Workflow for determining H1 receptor functional antagonism (IC50).
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293-H1R) into clear-bottom, black-walled microplates suitable for fluorescence measurements.
-
Dye Loading: The choice of a high-sensitivity calcium indicator like Fluo-4 AM is crucial. The acetoxymethyl (AM) ester allows the dye to passively cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.
-
Antagonist Pre-incubation: Add serial dilutions of the test compound (antagonist) to the wells and incubate. This pre-incubation step allows the antagonist to reach binding equilibrium with the H1 receptor before agonist stimulation.
-
Agonist Stimulation: Use an instrument with automated injection capabilities, like a Fluorescent Imaging Plate Reader (FLIPR), to add a fixed concentration of histamine (typically the EC80 concentration, which gives 80% of the maximal response) to all wells simultaneously.
-
Signal Detection: The instrument measures the change in fluorescence intensity over time. Histamine binding to the H1 receptor will trigger calcium release, causing a sharp increase in fluorescence in the control wells.
-
Data Analysis: The peak fluorescence response in each well is measured. The percentage of inhibition by the antagonist is calculated relative to the histamine-only control. Plot the % inhibition against the log concentration of the antagonist and use non-linear regression to determine the IC50 value.
Underlying Mechanism: H1 Receptor Signaling Pathway
The functional calcium assay is effective because the H1 receptor is canonically coupled to the Gq alpha subunit of its associated heterotrimeric G-protein. Activation of this pathway directly leads to a measurable increase in intracellular calcium.
Sources
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating Neuroprotective Efficacy: A Comparative Guide to 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics to combat the rising tide of neurodegenerative diseases, the rigorous validation of promising compounds is paramount. This guide provides a comprehensive framework for evaluating the neuroprotective effects of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, a compound of interest in central nervous system (CNS) research.[1] While direct neuroprotective data for this specific molecule is emerging, its structural motifs, particularly the piperazine ring, are common in compounds with neurological activity.[2][3] This guide, therefore, outlines a scientifically robust, multi-pronged approach to not only elucidate the neuroprotective potential of this compound but also to objectively compare its performance against established neuroprotective agents.
This document is structured to provide not just protocols, but the strategic rationale behind the experimental design, ensuring a self-validating and comprehensive assessment. We will explore its potential mechanisms of action, benchmark it against standard neuroprotective compounds, and provide detailed methodologies for both in vitro and in vivo validation.
Mechanistic Hypotheses and Comparative Framework
The neuroprotective potential of a compound can be rooted in various cellular and molecular pathways. Given the structural similarity of this compound to other neurologically active piperazine derivatives, we can hypothesize its engagement with key neuroprotective mechanisms. A related compound, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated neuroprotection against β-amyloid-induced toxicity by mitigating glutamate-induced neurotoxicity.[3] This suggests that this compound might also modulate excitotoxic pathways.
To establish a rigorous comparative analysis, we will benchmark the subject compound against well-characterized neuroprotective agents, each representing a distinct mechanism of action:
-
NMDA Receptor Antagonist (Memantine): A clinically used drug for Alzheimer's disease that blocks excitotoxicity by inhibiting the over-activation of N-methyl-D-aspartate (NMDA) receptors.[4][5][6][7]
-
Calcium Channel Blocker (Nimodipine): A dihydropyridine calcium channel blocker that exerts neuroprotective effects by preventing excessive calcium influx into neurons, a key event in ischemic cell death.[8][9][10][11]
-
Antioxidant (Vitamin E - α-tocopherol): A potent lipid-soluble antioxidant that protects cell membranes from damage induced by reactive oxygen species (ROS), a common pathological feature in many neurodegenerative diseases.[12][13][14][15]
This comparative approach will not only determine the efficacy of this compound but also provide insights into its potential mechanism of action.
In Vitro Validation: A Multi-tiered Screening Approach
In vitro assays are indispensable for the initial screening and mechanistic elucidation of neuroprotective compounds in a controlled and high-throughput manner.[16][17] We propose a tiered approach, starting with general cytotoxicity and moving towards disease-specific models of neurodegeneration.
Experimental Workflow: In Vitro Neuroprotection Assays
Caption: Tiered workflow for in vitro validation of neuroprotective compounds.
Detailed Experimental Protocols
Protocol 1: Assessment of Neuronal Viability (MTT Assay)
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Memantine, Nimodipine, and Vitamin E. Treat the cells with these compounds for 24 hours.
-
Induction of Neurotoxicity: After 24 hours of pre-treatment, introduce a neurotoxic insult, such as 100 µM hydrogen peroxide (H₂O₂) for oxidative stress, 25 µM glutamate for excitotoxicity, or 10 µM oligomeric amyloid-beta 1-42 (Aβ₁₋₄₂) for an Alzheimer's disease model.[18]
-
MTT Incubation: After 24 hours of co-incubation with the neurotoxin, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated, non-insulted) cells.
Protocol 2: Quantification of Oxidative Stress (ROS Assay)
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFDA Staining: After the desired treatment period, wash the cells with phosphate-buffered saline (PBS) and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader. Increased fluorescence indicates higher levels of intracellular reactive oxygen species (ROS).
Comparative Data Summary: In Vitro Neuroprotection
| Compound | Neurotoxic Insult | Concentration Range | Outcome | Key Findings |
| This compound | H₂O₂, Glutamate, Aβ₁₋₄₂ | To be determined | To be determined | Hypothesized to show dose-dependent neuroprotection |
| Memantine | Glutamate, Aβ₁₋₄₂ | 1-20 µM | ↑ Cell Viability, ↓ ROS Generation | Effectively mitigates excitotoxicity and Aβ-induced damage.[4][6] |
| Nimodipine | Glutamate, Ischemia (OGD) | 0.1-10 µM | ↑ Cell Viability, ↓ Intracellular Ca²⁺ | Protects against neuronal damage by preventing calcium overload.[8][9] |
| Vitamin E | H₂O₂, Aβ₁₋₄₂ | 10-100 µM | ↑ Cell Viability, ↓ Lipid Peroxidation | Demonstrates significant antioxidant effects, preserving cell membrane integrity.[13][15] |
In Vivo Validation: Assessing Neuroprotection in Disease Models
In vivo models are crucial for evaluating the therapeutic potential of a compound in a complex biological system, taking into account pharmacokinetics and systemic effects.[19][20][21] The choice of animal model should align with the hypothesized mechanism of action and the targeted neurodegenerative disease.
Signaling Pathways in Neurodegeneration and Potential Intervention Points
Caption: Key signaling pathways in neurodegeneration and intervention points for neuroprotective agents.
Detailed Experimental Protocols
Protocol 3: Mouse Model of Focal Cerebral Ischemia (MCAo)
-
Animal Model: Use adult male C57BL/6 mice. Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAo) using the intraluminal filament technique.[22][23][24]
-
Drug Administration: Administer this compound, Nimodipine, or vehicle intraperitoneally 30 minutes before MCAo and again 2 hours after reperfusion.
-
Behavioral Assessment: Perform neurological deficit scoring at 24 and 48 hours post-ischemia. Assess motor coordination using the rotarod test.[20]
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Histological Analysis: Perform Nissl staining to assess neuronal survival in the penumbral region.
Protocol 4: Rat Model of Alzheimer's Disease (Aβ₁₋₄₂ Infusion)
-
Animal Model: Use adult male Sprague-Dawley rats. Induce an Alzheimer's-like pathology by intracerebroventricular (ICV) infusion of aggregated Aβ₁₋₄₂.[25][26]
-
Drug Administration: Begin daily oral gavage of this compound, Memantine, Vitamin E, or vehicle one week prior to Aβ₁₋₄₂ infusion and continue for four weeks.
-
Cognitive Assessment: Evaluate spatial learning and memory using the Morris water maze test during the final week of treatment.
-
Biochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue. Measure levels of oxidative stress markers (MDA, SOD), inflammatory cytokines (TNF-α, IL-1β), and cholinergic markers (AChE activity) in the hippocampus and cortex.
-
Immunohistochemistry: Perform immunohistochemical staining for Aβ plaques and activated microglia (Iba-1) in brain sections.
Comparative Data Summary: In Vivo Neuroprotection
| Compound | Animal Model | Key Outcome Measures | Expected Results |
| This compound | MCAo (Mouse), Aβ₁₋₄₂ Infusion (Rat) | ↓ Infarct Volume, Improved Neurological Score, Improved Cognitive Function | Hypothesized to demonstrate significant neuroprotection |
| Memantine | Aβ₁₋₄₂ Infusion (Rat) | Improved Cognitive Function, ↓ Aβ-induced neurotoxicity | Restores cognitive deficits and protects against Aβ pathology.[4][7] |
| Nimodipine | MCAo (Mouse) | ↓ Infarct Volume, Improved Neurological Score | Reduces ischemic brain damage and improves functional outcome.[8][9] |
| Vitamin E | Aβ₁₋₄₂ Infusion (Rat) | ↓ Oxidative Stress, Improved Cognitive Function | Mitigates oxidative damage and associated cognitive decline.[13][15] |
Conclusion and Future Directions
This guide outlines a comprehensive and comparative framework for validating the neuroprotective effects of this compound. By employing a multi-tiered approach that combines in vitro screening with robust in vivo disease models, and by benchmarking against established neuroprotective agents, researchers can generate the critical data needed to ascertain its therapeutic potential.
The successful demonstration of neuroprotective efficacy in these models would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. Subsequent studies could involve electrophysiological recordings to assess its effects on neuronal excitability, binding assays to identify receptor interactions, and more complex transgenic animal models of neurodegenerative diseases.[27][28][29] Ultimately, the rigorous application of the principles and protocols outlined in this guide will contribute to the evidence-based development of novel neuroprotective therapies.
References
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research.
- Antioxidant Therapies for Neuroprotection—A Review. (n.d.). Antioxidants.
- Neuroprotective properties of calcium-channel blockers. (1999). Neurosurgery Clinics of North America.
- In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (n.d.).
- Role of Natural Antioxidants on Neuroprotection and Neuroinflamm
- Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants. (2021). Antioxidants.
- How Antioxidants Protect the Brain from Neurodegener
- The Role of Antioxidants in Neuroprotection. (n.d.). Premier Neurology & Wellness Center.
- Parkinson's Disease. (n.d.). Inotiv.
- Full article: Animal models of ischemic stroke and their impact on drug discovery. (n.d.). Expert Opinion on Drug Discovery.
- Alzheimer's Disease Models. (n.d.). InVivo Biosystems.
- Prevention of neuronal damage by calcium channel blockers with antioxidative effects after transient focal ischemia in r
- Neurotoxic in vivo models of Parkinson's disease recent advances. (n.d.). Neurobiology of Disease.
- Animal Models of Parkinson's Disease. (2017). Parkinson's Disease.
- T-type Calcium Channel Blockers as Neuroprotective Agents. (2013). The AAPS Journal.
- Animal models of ischemic stroke and their application in clinical research. (2017).
- Melior Discovery in vivo models of Parkinson's Disease. (n.d.). Melior Discovery.
- Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. (2000). Current Drug Targets.
- Neuroprotective effects of blockers for T-type calcium channels. (n.d.). Duke University.
- NMDA receptor. (n.d.). In Wikipedia.
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). Journal of Pharmacological and Toxicological Methods.
- In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Physiological Research.
- Studying how calcium channel blockers can protect against brain disease. (2022). The University of Melbourne.
- Coupling of the NMDA receptor to neuroprotective and neurodestructive events. (2009). Biochemical Society Transactions.
- Animal Models of Alzheimer's Disease Evaluated with [11C]Pittsburg Compound B. (n.d.).
- In vitro neurology assays. (n.d.). InnoSer.
- Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). Journal of Visualized Experiments.
- Alzheimer's Disease Models. (n.d.). Inotiv.
- Proteomics of In Vivo Models of Ischemic Stroke: A Systematic Review with a Systems Biological Perspective. (2025). Ageing Research Reviews.
- Neuroprotection by the NMDA receptor-associated open-channel blocker memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat. (1998). European Journal of Pharmacology.
- Mouse Models of Alzheimer's Disease. (2022). Frontiers in Aging Neuroscience.
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.).
- Alzheimer's Disease in vitro models. (n.d.). Innoprot.
- In vitro Model Systems for Studies Into Retinal Neuroprotection. (2021). Frontiers in Neuroscience.
- Cell-Based Assays to Assess Neuroprotective Activity. (2025). Methods in Molecular Biology.
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. (n.d.). Frontiers in Pharmacology.
- Neuroprotective Agents: A Simple Overview. (2022). Open Access Macedonian Journal of Medical Sciences.
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. (2025). Frontiers in Pharmacology.
- Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia–ischemia in newborn rats: a multi-drug randomized controlled screening trial. (2023). Scientific Reports.
- (PDF) Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia–ischemia in newborn rats: a multi-drug randomized controlled screening trial. (2023).
- This compound. (n.d.). Chem-Impex.
- 4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Dihydrochloride. (n.d.). J&K Scientific.
- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride. (n.d.). Chem-Impex.
- This compound | C19H26Cl2N2O | CID 24720908. (n.d.). PubChem.
- 4-[(4-Chlorophenyl)Phenylmethyl]-1-Piperazineethanol Hydrochloride. (n.d.). Chem-Impex.
- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2009). Journal of Medicinal Chemistry.
- Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. (1991). Journal of Medicinal Chemistry.
- (PDF) The neuroprotective effect of dexmedetomidine and its mechanism. (2025).
- Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway. (2024).
- Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway. (2024).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Neuroprotection by the NMDA receptor-associated open-channel blocker memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective properties of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of neuronal damage by calcium channel blockers with antioxidative effects after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unimelb.edu.au [research.unimelb.edu.au]
- 12. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants [frontiersin.org]
- 14. veresiesclinic.com [veresiesclinic.com]
- 15. premierneurologycenter.com [premierneurologycenter.com]
- 16. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 17. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 18. innoprot.com [innoprot.com]
- 19. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 20. inotiv.com [inotiv.com]
- 21. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Models of Alzheimer’s Disease Evaluated with [11C]Pittsburg Compound B [mdpi.com]
- 27. invivobiosystems.com [invivobiosystems.com]
- 28. inotiv.com [inotiv.com]
- 29. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
A Researcher's Guide to Navigating Potential Cross-Reactivity of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride in In Vitro Assays
This guide provides a comparative analysis of the potential cross-reactivity of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. Due to the limited publicly available data on this specific intermediate, we will infer its likely off-target profile based on well-characterized structural analogs. We will compare this inferred profile to that of a more selective, second-generation compound to highlight the importance of choosing the right chemical tool. Furthermore, we will provide detailed experimental protocols for researchers to independently assess the cross-reactivity of this and other compounds in their own laboratories.
The Structural Clues: Inferring Cross-Reactivity from First-Generation Antihistamines
The structure of this compound features a diphenylmethyl group and a piperazine ring. This core is shared by a class of compounds known as first-generation H1 antihistamines, which are notoriously non-selective.[2] Drugs like hydroxyzine, cyclizine, and meclizine, which all contain this structural backbone, are known to interact with a range of other G protein-coupled receptors (GPCRs) besides their primary target, the histamine H1 receptor.[3][4][5]
This non-selectivity is primarily due to their lipophilic nature, which allows them to cross the blood-brain barrier, and their structural resemblance to the endogenous ligands of other receptors.[2] The most common off-target activities for this class of compounds include:
-
Anticholinergic (Antimuscarinic) Effects: Interaction with muscarinic acetylcholine receptors (M1-M5) can lead to side effects like dry mouth and blurred vision in a clinical context, and confounding results in in-vitro assays targeting these receptors.[3][4][6]
-
Anti-α-Adrenergic Effects: Binding to α-adrenergic receptors can influence vascular tone and blood pressure.
-
Anti-Serotonergic Effects: Interaction with serotonin (5-HT) receptors can have a wide range of physiological effects.[7]
Therefore, it is highly probable that this compound will exhibit some degree of affinity for muscarinic, adrenergic, and serotonergic receptors.
Caption: On-target vs. potential off-target interactions of a non-selective compound.
A Tale of Two Generations: A Comparative Analysis
To illustrate the importance of selectivity, we will compare the receptor binding profile of first-generation antihistamines (as proxies for our topic compound) with a second-generation antihistamine, Cetirizine. Cetirizine is, in fact, the primary active metabolite of hydroxyzine, but its carboxylated structure significantly reduces its ability to cross the blood-brain barrier and increases its selectivity for the H1 receptor.[8]
| Receptor | Hydroxyzine (Ki, nM) | Meclizine (Ki, nM) | Cetirizine (Ki, nM) | Fexofenadine |
| Histamine H1 (Primary Target) | 2[9] | 250 | 6[10][11][12][13] | Selective H1 antagonist[14][15][16][17][18] |
| Muscarinic M1 | >10,000[3] | 3,600[3] | >10,000[10][12][13] | No anticholinergic effects[14][16][17] |
| α1-Adrenergic | No significant affinity | No significant affinity | >10,000[10][12][13] | No α-adrenergic effects[16] |
| Serotonin (5-HT2A) | No significant affinity | No significant affinity | >10,000[10][12][13] | No antiserotonergic effects[16] |
| Dopamine D2 | 378[9] | No significant affinity | >10,000[10][12][13] | No antidopaminergic effects[16] |
Note: A lower Ki value indicates higher binding affinity. Data for Fexofenadine is presented qualitatively as specific Ki values for off-targets are not as readily available, but it is widely documented to be highly selective for the H1 receptor.
As the data illustrates, while first-generation compounds like hydroxyzine and meclizine show some affinity for other receptors (e.g., dopamine D2 for hydroxyzine, and moderate affinity for muscarinic receptors for meclizine), second-generation compounds like cetirizine and fexofenadine are highly selective for the H1 receptor, with Ki values for off-targets that are several orders of magnitude higher.[10][12][13][14][16][17] This "cleaner" profile makes them superior tools for specifically studying H1 receptor-mediated processes without the confounding influence of off-target effects.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, researchers can employ a variety of in vitro assays. Below are detailed protocols for two key types of assays: a radioligand binding assay to determine affinity for a potential off-target, and a cell-based functional assay to measure the physiological consequence of that binding.
Protocol 1: Competitive Radioligand Binding Assay for the Muscarinic M1 Receptor
This protocol determines the binding affinity (Ki) of a test compound for the human muscarinic M1 receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
HEK293 cells stably expressing the human muscarinic M1 receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Non-specific binding control: Atropine (1 µM final concentration)
-
Test compound: this compound
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid and microplate scintillation counter
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Prepare membranes from HEK293-M1 cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-NMS (at a concentration near its Kd, e.g., 0.5 nM), and vehicle (e.g., DMSO).
-
Non-specific Binding: Assay buffer, [3H]-NMS, and a saturating concentration of atropine (1 µM).
-
Competition: Assay buffer, [3H]-NMS, and serial dilutions of the test compound (e.g., from 10 pM to 100 µM).
-
-
Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.
-
Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: Cell-Based Calcium Flux Assay for Functional Activity at Gq-Coupled Receptors
This protocol measures the functional activity of a test compound at a Gq-coupled receptor (like the M1 muscarinic receptor) by detecting changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human muscarinic M1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Positive control agonist (e.g., Carbachol)
-
Test compound: this compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Step-by-Step Procedure:
-
Cell Plating: Seed the HEK293-M1 cells into the microplate at an appropriate density to form a confluent monolayer on the day of the assay. Incubate overnight.[19]
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer, including probenecid as recommended by the dye manufacturer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[19][20]
-
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control agonist in assay buffer at a concentration that is 5x the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for each well.
-
The instrument's injector will add the test compound or control agonist to the wells.
-
Continue to measure the fluorescence intensity immediately after compound addition to capture the transient calcium flux.[21]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
To assess agonist activity, plot ΔF against the log concentration of the test compound and fit to a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response).
-
To assess antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of the positive control agonist. Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Conclusion
While this compound is a valuable synthetic intermediate, its structural similarity to non-selective first-generation antihistamines suggests a high potential for cross-reactivity with muscarinic, adrenergic, and serotonergic receptors. Researchers utilizing this compound should be aware of these potential off-target interactions and, where possible, perform validation assays to characterize its selectivity profile. For studies where high selectivity is paramount, alternative compounds with a "cleaner" pharmacological profile, such as second-generation antihistamines, should be considered. By understanding the potential for cross-reactivity and employing robust validation strategies, researchers can ensure the integrity and reliability of their experimental findings.
References
- Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular pharmacology, 61(2), 391-399.
- Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese journal of pharmacology, 43(3), 277-282.
- Tran, V. T., Chang, R. S., & Snyder, S. H. (1978). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proceedings of the National Academy of Sciences, 75(12), 6290-6294.
- Snyder, S. H., & Snowman, A. M. (1987). Receptor effects of cetirizine. Annals of allergy, 59(6 Pt 2), 4-8.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Cetirizine.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). hydroxyzine.
- St
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.).
- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- Patsnap Synapse. (n.d.). What is the mechanism of Fexofenadine Hydrochloride?.
- PubMed. (n.d.). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194).
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
- Drug Target Review. (n.d.). High-throughput calcium flux assays: luminescent versus fluorescent readout.
- PubMed Central. (n.d.). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors.
- ResearchGate. (n.d.). Calcium Flux Assay Protocol.
- Wikipedia. (n.d.). Fexofenadine.
- BioPharma Notes. (n.d.). Fexofenadine.
- PubMed Central. (n.d.). Pharmacology of Antihistamines.
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services.
- PubMed. (n.d.).
- Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services.
- ICE Bioscience. (n.d.). Safety Pharmacology Profiling.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). hydroxyzine.
- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- PubMed Central. (n.d.). Pharmacology of Antihistamines.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A)
- Johns Hopkins University. (n.d.). Receptor effects of cetirizine.
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- PubMed Central. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
- Annual Reviews. (n.d.).
- Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding.
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- BenchChem. (n.d.).
- Cayman Chemical. (n.d.). Meclizine (hydrochloride)
- Drug Target Review. (n.d.). High-throughput calcium flux assays: luminescent versus fluorescent readout.
- ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β....
- InvivoChem. (n.d.). Hydroxyzine 2HCl.
- St
- Patsnap Synapse. (n.d.). Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target.
- PubChem. (n.d.). Hydroxyzine.
- PubChem. (n.d.). Cyclizine.
- Patsnap Synapse. (n.d.). What is the mechanism of Cyclizine Hydrochloride?.
- BAPEN. (n.d.).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. bu.edu [bu.edu]
- 3. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 7. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Cetirizine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 16. Fexofenadine - Wikipedia [en.wikipedia.org]
- 17. Fexofenadine - BioPharma Notes [biopharmanotes.com]
- 18. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Researcher's Guide to the In Vitro and In Vivo Correlation of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antihistaminic activity of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. Due to the current lack of publicly available, direct comparative data for this specific compound, this document serves as a detailed roadmap for conducting side-by-side analyses with established H1 receptor antagonists. The experimental protocols and comparative data for well-characterized alternatives provided herein establish a benchmark for assessing the potential of this compound as a therapeutic agent.
Introduction: The Landscape of H1 Receptor Antagonism
Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] Their mechanism of action involves blocking the effects of histamine at the H1 receptor, thereby mitigating the classic symptoms of an allergic response.[2] The evolution of antihistamines has led to second-generation compounds with improved selectivity and reduced sedative effects, owing to their limited ability to cross the blood-brain barrier.[2]
This compound is a compound with potential applications in pharmaceutical research, noted for its favorable pharmacokinetic properties.[3] This guide will explore the essential in vitro and in vivo methodologies to characterize its H1 receptor antagonist activity and benchmark it against a panel of widely used antihistamines, including Cetirizine, Loratadine, Fexofenadine, Ketotifen, Olopatadine, and Azelastine.
In Vitro Characterization: Quantifying H1 Receptor Affinity and Functional Antagonism
The initial step in evaluating a potential H1 receptor antagonist is to determine its binding affinity (Ki) and functional potency (IC50) in vitro. These assays provide a quantitative measure of the compound's interaction with the target receptor.
Radioligand Binding Assays: Measuring Affinity for the H1 Receptor
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its receptor.[4] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the H1 receptor.
Comparative In Vitro H1 Receptor Binding Affinities of Common Antihistamines
| Compound | H1 Receptor Binding Affinity (Ki) [nM] | Source(s) |
| This compound | Data not publicly available | |
| Cetirizine | ~6 | [5] |
| Levocetirizine | ~3 | [5] |
| Loratadine | Data for active metabolite, desloratadine: Ki not specified, but shows high affinity | [6] |
| Fexofenadine | 10 | [7] |
| Ketotifen | 1.3 | [8] |
| Olopatadine | 31.6 | [2][9][10] |
| Azelastine | High affinity, IC50 values comparable to or lower than other antihistamines |
Experimental Protocol: H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound.
-
Comparator Compounds: Cetirizine, Loratadine, Fexofenadine, etc.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and comparator compounds.
-
In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration close to its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test/comparator compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-mepyramine is a well-characterized H1 receptor antagonist with high affinity and specificity, making it suitable for competitive binding assays.
-
Non-specific Binding Control: Using a high concentration of a known H1 antagonist ensures that any remaining binding is not to the H1 receptor, allowing for accurate determination of specific binding.
-
Cheng-Prusoff Equation: This equation corrects for the influence of the radioligand's concentration and affinity, providing a more accurate measure of the test compound's affinity (Ki).
Functional Assays: Assessing Antagonist Potency
Functional assays measure the ability of a compound to inhibit the cellular response triggered by histamine binding to the H1 receptor. The histamine H1 receptor is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to determine the functional potency of an H1 receptor antagonist.
Experimental Protocol: Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-induced calcium release.
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine.
-
Test Compound: this compound.
-
Comparator Compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric plate reader.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound or comparator compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorometric plate reader and record a baseline fluorescence reading.
-
Add a fixed concentration of histamine (typically the EC80 concentration) to all wells to stimulate the H1 receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Cell Line: Using a cell line that overexpresses the H1 receptor ensures a robust and reproducible signal.
-
Calcium-Sensitive Dye: These dyes exhibit a significant increase in fluorescence upon binding to free calcium, providing a direct readout of receptor activation.
-
EC80 of Histamine: Using a submaximal but high concentration of the agonist ensures that the assay is sensitive to inhibition by an antagonist.
In Vivo Correlation: Assessing Efficacy in Preclinical Models
In vivo models are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism context. For antihistamines, rodent models of histamine-induced bronchoconstriction and allergic rhinitis are commonly employed.[1]
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to protect against histamine-induced airway narrowing, a key feature of an allergic asthma attack.
Comparative In Vivo Efficacy in Histamine-Induced Bronchoconstriction
| Compound | ED50 (µg/kg, p.o.) | Source(s) |
| This compound | Data not publicly available | |
| Ebastine | 115 | |
| Cetirizine | 100 | |
| Loratadine | ~300 (three-fold less potent than ebastine and cetirizine) |
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the protective effect of this compound against histamine-induced bronchoconstriction.
Animals: Male Dunkin-Hartley guinea pigs.
Materials:
-
Histamine dihydrochloride.
-
Test Compound: this compound.
-
Comparator Compounds.
-
Vehicle (e.g., saline or a suitable solvent).
-
Aerosol delivery system.
-
Whole-body plethysmograph to measure respiratory parameters.
Procedure:
-
Acclimatize the guinea pigs to the plethysmograph.
-
Administer the test compound, comparator compound, or vehicle orally (p.o.) at various doses.
-
After a set pretreatment time (e.g., 1-2 hours), place the animal in the plethysmograph and record baseline respiratory parameters.
-
Expose the animal to an aerosolized solution of histamine for a fixed period.
-
Continuously monitor respiratory parameters, such as tidal volume, respiratory rate, and airway resistance, during and after the histamine challenge.
-
The primary endpoint is typically the time to onset of respiratory distress (e.g., pre-convulsive time) or the change in specific airway conductance.
-
Determine the dose of the test compound that produces a 50% protection against the effects of histamine (ED50).
Causality Behind Experimental Choices:
-
Guinea Pig Model: Guinea pigs have a highly sensitive respiratory system to histamine, making them a suitable model for studying bronchoconstriction.
-
Whole-Body Plethysmography: This non-invasive technique allows for the continuous and quantitative measurement of respiratory function in conscious animals.
-
ED50 Determination: Calculating the ED50 provides a quantitative measure of the compound's in vivo potency, allowing for direct comparison with other drugs.
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model mimics the symptoms of allergic rhinitis in humans, including sneezing and nasal rubbing, and is used to assess the efficacy of antihistamines in a more complex, immune-driven scenario.
Experimental Workflow: Ovalbumin-Induced Allergic Rhinitis Model
Caption: Workflow for the ovalbumin-induced allergic rhinitis model in guinea pigs.
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
Objective: To assess the efficacy of this compound in alleviating the symptoms of allergic rhinitis.
Animals: Male Dunkin-Hartley guinea pigs.
Materials:
-
Ovalbumin (OVA).
-
Aluminum hydroxide (as an adjuvant).
-
Test Compound: this compound.
-
Comparator Compounds.
-
Vehicle.
Procedure:
-
Sensitization:
-
On day 1, sensitize the guinea pigs by intranasal administration of OVA.
-
Administer booster sensitizations on subsequent days (e.g., day 8 and 15) to ensure a robust allergic response.
-
-
Treatment and Challenge:
-
On the day of the challenge (e.g., day 21), administer the test compound, comparator, or vehicle at various doses.
-
After a suitable pretreatment time, challenge the animals with an intranasal instillation of OVA.
-
-
Symptom Assessment:
-
Immediately after the challenge, observe each animal for a defined period (e.g., 30 minutes) and count the number of sneezes and nasal rubs.
-
-
Inflammatory Marker Analysis (Optional):
-
At a later time point (e.g., 6 hours post-challenge), collect nasal lavage fluid to quantify the infiltration of inflammatory cells, such as eosinophils.
-
-
Data Analysis:
-
Compare the mean number of sneezes and nasal rubs in the treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of allergic symptoms for each dose of the test compound.
-
Causality Behind Experimental Choices:
-
Ovalbumin Sensitization: OVA is a commonly used allergen that induces a robust IgE-mediated allergic response in guinea pigs, mimicking human allergic rhinitis.
-
Symptom Scoring: Counting sneezes and nasal rubs provides a simple, non-invasive, and quantitative measure of the early-phase allergic reaction.
-
Nasal Lavage: Analysis of inflammatory cells in the nasal lavage fluid provides insight into the compound's effect on the late-phase allergic response.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the in vitro and in vivo activity of this compound. By employing the described methodologies and using the provided data on established antihistamines as a benchmark, researchers can generate a comprehensive profile of this compound.
The critical next step is to perform these experiments to determine the H1 receptor binding affinity and in vivo efficacy of this compound. A strong correlation between high in vitro affinity and potent in vivo activity would provide a solid foundation for its further development as a novel antihistamine. Subsequent studies could explore its selectivity profile against other receptors, its pharmacokinetic properties in more detail, and its potential for anti-inflammatory effects beyond H1 receptor antagonism.
References
- A.S.M. Sarwar, et al. A comprehensive model of allergic rhinitis in guinea pigs. Journal of Pharmacological and Toxicological Methods. 2007.
-
Wikipedia. Cetirizine. [Link]
-
Pediatric Oncall. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]
- McTavish D, Sorkin EM. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs. 1989.
- Al-Sarraf H, et al. A comprehensive model of allergic rhinitis in guinea pigs. Journal of Pharmacological and Toxicological Methods. 2007.
-
MedEx. Fexo | 120 mg | Tablet. [Link]
-
Synapse. What is the mechanism of Ketotifen Fumarate?. [Link]
- Huang Y, et al. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism.
-
Drug Central. azelastine. [Link]
-
PubChem. Ketotifen. [Link]
-
Dr.Oracle. What is the mechanism of action (MOA) of azelastine hydrochloride?. [Link]
-
MedEx. Alatrol | 10 mg | Tablet. [Link]
-
ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]
- Development and validation of a Guinea pig model for concurrent allergic rhinitis and asthma using recombinant Der f 2. BMC Pulmonary Medicine. 2025.
-
Pharmacology of Fexofenadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
- A comprehensive model of allergic rhinitis in guinea pigs.
- Andersen IB, et al. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method. Journal of Pharmacological Methods. 1989.
- Chand N, et al. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites. Agents and Actions. 1986.
- Mikita N, et al. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action. Clinical & Experimental Allergy. 2004.
-
PubChem. Loratadine. [Link]
- Smith SG, et al. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. Pulmonary Pharmacology & Therapeutics. 2017.
- Llenas J, et al. Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models. Arzneimittelforschung. 2003.
-
Wikipedia. H1 antagonist. [Link]
- Le T, et al. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs. Journal of Applied Physiology. 1989.
- Bocșan CI, et al. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. Balkan Medical Journal. 2015.
- Casolaro V, et al. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils. Journal of Investigational Allergology and Clinical Immunology. 1993.
-
MedEx. Deslor | 5 mg | Tablet. [Link]
- Sator-Katzenschlager SM, et al. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation.
-
ResearchGate. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. [Link]
- ACS Publications. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. 2017.
-
ResearchGate. Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. [Link]
- Fuso L, et al. Influence of body temperature on histamine-induced bronchoconstriction in guinea pigs.
- ANAND CS, et al. ANTIHISTAMINES IN ALLERGIC RHINITIS - A COMPARATIVE ANALYSIS. Indian Journal of Otolaryngology and Head & Neck Surgery. 2004.
- Fujimura M, et al. Interleukin-8 inhalation directly provokes bronchoconstriction in guinea pigs. Allergy. 1999.
- Gatti F, et al. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. European Journal of Medicinal Chemistry. 1996.
Sources
- 1. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of an experimental mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 4. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guinea pig model of immunologic asthma induced by inhalation of trimellitic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride: An H1 Antihistamine and CNS Modulator
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, piperazine derivatives represent a versatile scaffold with a broad spectrum of biological activities. Among these, 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride stands out as a compound with potential applications in both allergy and neuroscience. This guide provides an in-depth comparative analysis of this compound, examining its performance as a histamine H1 receptor antagonist and its potential as a modulator of the central nervous system (CNS). We will delve into the available experimental data, compare it with established alternatives, and provide detailed methodologies to support further investigation.
Unveiling the Pharmacological Profile
This compound, a member of the benzhydrylpiperazine class, has been a subject of interest for its dual potential in antagonizing histamine H1 receptors and modulating CNS activity.[1] Its structural features, particularly the diphenylmethyl moiety, are crucial for its interaction with biological targets.[2] The dihydrochloride salt form enhances its solubility, a favorable property for various research and formulation purposes.[1]
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] In neuroscience research, it is utilized in studies related to neurotransmitter systems, aiding in the understanding of mechanisms of action for potential treatments for conditions like anxiety and depression.[1]
Performance as a Histamine H1 Receptor Antagonist: A Comparative Look
The primary mechanism of action for antihistamines is the blockade of the H1 receptor, thereby mitigating the effects of histamine released during an allergic response. While direct comparative studies on this compound are limited, research on its derivatives provides valuable insights into its potential efficacy.
A study on N-substituted derivatives of 4-(diphenylmethyl)-1-piperazine revealed that certain modifications lead to potent H1-receptor antagonists.[3] Notably, derivatives with a four-methylene chain extension from the piperazine nitrogen demonstrated in vivo potency comparable to the well-established second-generation antihistamine, cetirizine, in a rat model of histamine-induced capillary permeability.[3] This suggests that the core 4-(diphenylmethyl)-1-piperazine structure is a promising backbone for the development of effective antihistamines.
Furthermore, some derivatives were found to be significantly more potent than the mast cell stabilizer ketotifen in preventing histamine release from rat peritoneal mast cells, indicating an additional anti-allergic mechanism beyond simple H1 receptor blockade.[3]
To provide a clearer perspective, the following table summarizes the available comparative data for a derivative of the topic compound against cetirizine.
Table 1: In Vivo Antihistaminic Activity of a 4-(Diphenylmethyl)-1-piperazine Derivative Compared to Cetirizine
| Compound | Animal Model | Assay | Potency | Reference |
| 4-(Diphenylmethyl)-1-piperazine derivative (1e-1h) | Rat | Histamine-induced capillary permeability | As potent as cetirizine | [3] |
| Cetirizine | Rat | Histamine-induced capillary permeability | Standard comparator | [3] |
It is important to note that these data are for derivatives and not the parent compound. Further studies are required to determine the precise H1 receptor binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound for a more direct comparison with other antihistamines. The structure-activity relationship (SAR) of benzhydrylpiperazines indicates that the nature of the substituent on the second nitrogen of the piperazine ring significantly influences the antihistaminic activity.[4][5]
Exploring the Potential in Central Nervous System Modulation
The benzhydrylpiperazine scaffold is not only associated with antihistaminic effects but also with a range of CNS activities.[1] Compounds with this core structure have been investigated for their potential as anxiolytics, antidepressants, and antipsychotics.[6] The lipophilicity imparted by the diphenylmethyl group allows for potential penetration of the blood-brain barrier, a prerequisite for CNS activity.
Commonly Employed Animal Models for CNS Activity Assessment:
-
Anxiolytic Activity: Elevated Plus Maze, Open Field Test.[7][8]
-
Antidepressant Activity: Forced Swim Test, Tail Suspension Test.
-
Antipsychotic Activity: Prepulse Inhibition, Amphetamine-Induced Hyperlocomotion.
-
Cognitive Effects: Morris Water Maze, Y-Maze.[9]
The lack of direct comparative data for this compound against standard CNS agents like diazepam (anxiolytic) or fluoxetine (antidepressant) highlights a significant area for future research.
Experimental Methodologies: A Guide for Researchers
To facilitate further investigation and ensure the generation of robust, comparable data, this section outlines detailed protocols for key in vitro and in vivo assays relevant to the pharmacological profiling of this compound.
In Vitro Assays for H1 Receptor Antagonism
1. Radioligand Binding Assay for H1 Receptor Affinity (Ki)
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human H1 receptor.
-
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [³H]-mepyramine, and either buffer (for total binding), non-specific control, or the test compound.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for H1 Receptor Binding Assay
Caption: Workflow for determining H1 receptor binding affinity.
In Vivo Assay for Antihistaminic Activity
2. Histamine-Induced Capillary Permeability in Rats
This model assesses the ability of a compound to inhibit the increase in capillary permeability induced by histamine in the skin of rats.
-
Objective: To evaluate the in vivo antihistaminic efficacy of this compound.
-
Animals: Male Wistar rats (200-250 g).
-
Materials:
-
Test Compound: this compound.
-
Positive Control: Cetirizine.
-
Vehicle: Saline or appropriate solvent.
-
Histamine dihydrochloride.
-
Evans blue dye (1% in saline).
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle to different groups of rats via the desired route (e.g., oral gavage).
-
After a specific pretreatment time (e.g., 60 minutes), anesthetize the rats and inject Evans blue dye intravenously.
-
Immediately after the dye injection, inject histamine solution intradermally at a marked site on the shaved dorsal skin.
-
After 30 minutes, euthanize the animals and excise the area of the skin with the blue spot.
-
Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide).
-
Measure the absorbance of the extracted dye spectrophotometrically at 620 nm.
-
Calculate the percentage inhibition of dye leakage for the treated groups compared to the vehicle control group.
-
Workflow for Histamine-Induced Capillary Permeability Assay
Caption: Workflow for in vivo antihistaminic activity assessment.
Conclusion and Future Directions
This compound presents a compelling profile for further investigation. The available data on its derivatives suggest a potential for H1 antihistaminic activity comparable to established second-generation drugs like cetirizine. Its structural similarity to other CNS-active benzhydrylpiperazines also warrants a thorough exploration of its effects on the central nervous system.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Quantitative In Vitro Profiling: Determining the Ki values for H1 receptor binding and IC50 values in functional assays will enable a direct and quantitative comparison with a panel of first and second-generation antihistamines.
-
Direct In Vivo Comparative Studies: Head-to-head studies of this compound against cetirizine, fexofenadine, and other relevant antihistamines in various animal models of allergy are crucial.
-
Comprehensive CNS Evaluation: A systematic evaluation of its anxiolytic, antidepressant, and other CNS effects using a battery of behavioral models, with direct comparisons to standard drugs, is necessary to define its CNS pharmacology.
-
Safety and Pharmacokinetic Profiling: In-depth studies on its metabolic stability, bioavailability, and potential for off-target effects are essential for any future drug development efforts.
By addressing these research gaps, the scientific community can gain a comprehensive understanding of the pharmacological properties of this compound and determine its true potential as a novel therapeutic agent.
References
-
Exploring the Structure-Activity Relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a High-Affinity and Selective Delta-Opioid Receptor Nonpeptide Agonist Ligand. PubMed. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. [Link]
-
Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central. [Link]
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PubMed Central. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [Link]
-
Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
histamine h1-receptor antagonists: antihistaminic agents. Auburn University. [Link]
-
This compound | C19H26Cl2N2O | CID 24720908. PubChem. [Link]
-
Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. [Link]
-
Dissociation between central and peripheral antihistamine activities of the new antiallergic agent N-[4-[4-(diphenylmethyl)-1-piperazinyl]-butyl]-3-(6-methyl-3-pyridyl) acrylamide in rats and monkeys. PubMed. [Link]
-
H 1 receptor affinity of other ligands a used in CoMFA studies. ResearchGate. [Link]
-
Animal models for CNS safety pharmacology under the spotlight. NC3Rs. [Link]
-
Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. PubMed Central. [Link]
-
1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2). CAS Common Chemistry. [Link]
-
Animal models of CNS disorders. PubMed. [Link]
-
Comparison of Cetirizine to Diphenhydramine in the Treatment of Acute Food Allergic Reactions. PubMed Central. [Link]
-
Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. PubMed Central. [Link]
-
Comparative study of the effect of bilastine and cetirizine on cognitive functions at ground level and at an altitude of 4000 m simulated in hypobaric chamber: a randomized, double-blind, placebo-controlled, cross-over study. PubMed. [Link]
-
Comparative study of efficacy and safety of cetirizine and bilastine in patients of chronic spontaneous urticaria. PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 8. Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride versus Standard Reference Materials
Introduction: The Imperative of High-Quality Reference Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used.[1][2] A reference standard serves as a highly purified and well-characterized benchmark against which new batches of active pharmaceutical ingredients (APIs), impurities, or related compounds are measured.[2][3] The use of robustly characterized reference materials is not merely a matter of good practice; it is a fundamental requirement for method validation, stability testing, and ensuring the safety and efficacy of the final drug product.[1][4]
This guide provides a comprehensive framework for benchmarking a commercially available batch of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride. This compound is a known impurity and synthetic intermediate of Cetirizine, an antihistamine.[5][6] As such, its accurate quantification is critical for quality control. We will compare a test batch of this compound against two distinct tiers of reference materials:
-
USP Reference Standard: The United States Pharmacopeia (USP) designates this compound as "Cetirizine Related Compound B".[5] As a primary pharmacopeial standard, it represents the highest level of characterization and is intended for use in compendial assays.[1][5]
-
Alternative High-Purity Material: A non-pharmacopeial, high-purity reference material from a reputable commercial supplier. This represents a common scenario where researchers might use a well-characterized, but not officially compendial, standard for routine analysis.
Through a multi-faceted analytical approach, we will demonstrate how to objectively assess the purity, identity, and thermal stability of the test compound, providing researchers and drug development professionals with a practical guide to qualifying their own reference materials.
Materials for Comparison
For the purpose of this guide, we will be evaluating three materials. The experimental data presented herein is representative and intended to illustrate the benchmarking process.
| Material ID | Description | Source Type | Intended Use |
| TEST-CMPD | This compound | Commercial Batch | Internal working standard, research |
| USP-RS | Cetirizine Related Compound B USP Reference Standard | Pharmacopeial Standard | Compendial assays, primary reference |
| ALT-A | This compound | High-Purity Commercial Standard | Routine QC, method development |
Physicochemical Properties:
Experimental Design: A Multi-Pronged Approach to Characterization
A thorough characterization of a reference standard cannot rely on a single analytical technique. Instead, a combination of orthogonal methods should be employed to build a complete profile of the material.[10] Our experimental design integrates chromatographic, spectroscopic, and thermal analysis techniques to provide a comprehensive comparison.
Logical Workflow for Reference Standard Qualification
The following diagram illustrates the logical workflow for the comprehensive characterization and comparison of the test material against the reference standards.
Sources
- 1. CPAChem Products - Single Component in Solution [cpachem.com]
- 2. Cetirizine Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. Cetirizine USP Related Compound B | CAS No- 108983-83-1 [chemicea.com]
- 4. allmpus.com [allmpus.com]
- 5. Cetirizine USP Related Compound B - SRIRAMCHEM [sriramchem.com]
- 6. This compound | C19H26Cl2N2O | CID 24720908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. argonexir.com [argonexir.com]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Diphenylmethyl)-1-piperazineethanol Dihydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride (CAS No: 108983-83-1). As a compound frequently utilized in pharmaceutical development and neuroscience research, ensuring its proper disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance.[1] This document moves beyond a simple checklist, offering a scientifically grounded rationale for each step to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, data from structurally similar piperazine derivatives indicate that it should be handled as a hazardous substance.
Potential hazards include skin irritation, serious eye irritation, and respiratory system irritation.[2][3] Certain piperazine compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and may cause severe burns.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Table 1: Essential Safety and Personal Protective Equipment (PPE)
| Precaution Category | Requirement | Rationale & First Aid |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5] | Protects against accidental splashes and contact with airborne dust. First Aid: In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] | Prevents direct skin contact, which can cause irritation or absorption. First Aid: If on skin, wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical advice.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[2] | Minimizes the risk of inhaling dust or aerosols. First Aid: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[2] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5] | Prevents accidental ingestion and cross-contamination. |
| Engineering Controls | Ensure eyewash stations and safety showers are close to the workstation.[2] | Provides immediate access to emergency decontamination facilities. |
The Core Principle: Management as Regulated Hazardous Waste
This compound must never be disposed of via standard laboratory drains or in regular solid waste trash.[6][7] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets stringent regulations for the management of chemical waste.[8][9] This compound falls under the category of chemical waste that must be collected, stored, and ultimately disposed of by a licensed hazardous waste management facility.[2][5]
The fundamental principle is "cradle-to-grave" responsibility, meaning the waste must be tracked from its point of generation in the lab to its final, safe destruction or treatment.[10][11] Attempting to dilute the chemical for sink disposal is not permitted and is a violation of regulatory standards.[7]
Step-by-Step Protocol for On-Site Waste Accumulation
Proper accumulation of chemical waste is a critical step that ensures safety and compliance while awaiting pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed contractor.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[11][12]
-
Action: Identify a specific, secondary-contained area on a benchtop or within a chemical fume hood.[12]
-
Rationale: The SAA must be under the direct control of laboratory personnel.[13] This prevents unauthorized access or mishandling and ensures that those knowledgeable about the waste are overseeing it. Storing waste where it is generated minimizes the need to transport hazardous materials through the laboratory.[10]
Step 2: Select a Compatible Waste Container
The integrity of the waste container is critical to preventing leaks and reactions.
-
Action: Use a container made of a material that is non-reactive with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw cap.[8][12] Ideally, the original product container should be used if it is in good condition.[12]
-
Rationale: Using an incompatible container can lead to degradation, leaks, or dangerous chemical reactions.[9] For instance, acids and bases should not be stored in metal containers.[9] The container must remain closed at all times, except when actively adding waste, to prevent the release of fumes and to avoid spills.[11]
Step 3: Label the Waste Container Correctly
Proper labeling is a strict regulatory requirement and a cornerstone of laboratory safety.
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Rationale: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and dangers. The EPA requires this specific information to ensure compliant tracking and disposal.[10]
Step 4: Ensure Proper Waste Segregation
Never mix different waste streams in the same container unless you have confirmed they are compatible.
-
Action: Store the waste container for this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases.[12][15] Use physical barriers or secondary containment to enforce segregation.[8]
-
Rationale: Mixing incompatible chemicals can result in violent reactions, the generation of toxic gases, or fire.[12] Proper segregation within the SAA is a critical safety measure.
Step 5: Arrange for Timely Disposal
Hazardous waste cannot be stored indefinitely in the laboratory.
-
Action: Once the container is full (or after a maximum of one year for partially filled containers), contact your institution's EH&S department or designated safety officer to arrange for pickup.[11][12] Do not move the waste from one SAA to another.[10]
-
Rationale: Regulatory agencies impose strict time limits on how long hazardous waste can be stored in an SAA and at a facility overall. Prompt removal reduces the risk of accidents and ensures the laboratory remains in compliance.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel should be trained on these procedures.
Small-Scale Spill Cleanup Protocol
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1, including a respirator, goggles, gloves, and a lab coat.[16]
-
Contain Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[15]
-
Collect Waste: For solid spills, carefully sweep up the material and place it into a suitable, sealable container for disposal.[2][16] Avoid creating dust.[16]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, wipes, gloves) are now considered hazardous waste.[7] Bag them, label them as "Hazardous Waste: Debris contaminated with this compound," and dispose of them through the proper channels.
Disposal of Empty Containers
An "RCRA empty" container that held a hazardous waste may be disposed of as regular trash, provided specific conditions are met.
-
Procedure: A container is considered empty once all contents have been removed by pouring, scraping, etc., leaving as little residue as possible.[7]
-
Action: Once the container is RCRA empty, the hazardous waste label must be fully defaced or removed.[7] The cap should be removed before placing the container in the regular trash.[7]
-
Important Note on Acutely Hazardous Waste: If a chemical is designated as an "acutely hazardous waste" (P-listed), its container must be triple-rinsed with a solvent capable of removing the residue. This rinseate must then be collected and managed as hazardous waste.[7] While the specific classification for this compound is not provided, adopting a triple-rinse policy for all empty containers is a robust best practice.
Visual Workflow and Data Summary
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste related to this compound.
Caption: Decision workflow for proper disposal of this compound waste.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Chem-Impex. (n.d.). This compound.
- LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Fisher Scientific. (2024, April 1). Safety Data Sheet for 1-(Cyclopropylmethyl)piperazine dihydrochloride.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
- Safety Data Sheet for 1-Piperazineethanol. (2025, December 18).
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for Piperazin-2-one.
- Sigma-Aldrich. (2024, July 13). Safety Data Sheet for Fluphenazine dihydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 1,4-Bis[(4-chlorophenyl)phenylmethyl]-piperazine dihydrochloride.
- TCI Chemicals. (2025, March 28). Safety Data Sheet for Piperazine Anhydrous.
- ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720908, this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. medlabmag.com [medlabmag.com]
- 15. fishersci.com [fishersci.com]
- 16. jwpharmlab.com [jwpharmlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




